molecular formula C24H39ClN6O3 B10861253 DATPT

DATPT

Cat. No.: B10861253
M. Wt: 495.1 g/mol
InChI Key: VKKLNYQJVSKJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DATPT is a useful research compound. Its molecular formula is C24H39ClN6O3 and its molecular weight is 495.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality DATPT suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DATPT including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H39ClN6O3

Molecular Weight

495.1 g/mol

IUPAC Name

2-[2-[2-[[4-(4-tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride

InChI

InChI=1S/C24H38N6O3.ClH/c1-24(2,3)19-8-6-18(7-9-19)21-28-22(26-11-14-32-16-15-31-13-10-25)30-23(29-21)27-17-20-5-4-12-33-20;/h6-9,20H,4-5,10-17,25H2,1-3H3,(H2,26,27,28,29,30);1H

InChI Key

VKKLNYQJVSKJHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC3CCCO3)NCCOCCOCC[NH3+].[Cl-]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of DATPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DATPT is a novel peptide-mimetic small molecule that demonstrates significant anti-inflammatory and antibacterial properties. Derived from a peptide motif of Mycobacterium tuberculosis, DATPT's primary mechanism of action is the targeted disruption of a key protein-protein interaction essential for the activation of the NADPH oxidase 2 (NOX2) complex. By specifically blocking the association between Sorting Nexin 9 (SNX9) and the cytosolic subunit p47phox within endosomes, DATPT effectively suppresses the production of reactive oxygen species (ROS) and the subsequent release of pro-inflammatory cytokines. This targeted action makes DATPT a promising therapeutic candidate for conditions driven by excessive inflammation and oxidative stress, such as sepsis. This document provides a detailed technical overview of its mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

DATPT is a synthetic small molecule designed to mimic the 12WLVSKF17 peptide motif from the Mycobacterium tuberculosis protein Rv3364c. This motif has been identified as a potent inhibitor of the interaction between the Bin/Amphiphysin/Rvs (BAR) domain of SNX9 and the NOX2 subunit p47phox.

The core mechanism involves DATPT binding to SNX9, which physically obstructs the recruitment of p47phox to the endosomal membrane. This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex, which is responsible for generating superoxide radicals. By preventing the SNX9-p47phox association, DATPT effectively halts the NOX2 activation cascade at a crucial juncture, leading to a significant reduction in ROS production and downstream inflammatory signaling.

Signaling Pathway

The signaling pathway targeted by DATPT is initiated by the recognition of inflammatory stimuli, such as lipopolysaccharide (LPS), by Toll-like receptor 4 (TLR4) on the macrophage surface. This leads to the recruitment of cytosolic NOX2 components to endosomal membranes to form the active enzyme complex. SNX9 plays a vital role in this process by acting as a scaffold protein that facilitates the interaction of p47phox with the membrane-bound components of the oxidase. DATPT intervenes by disrupting this scaffolding function.

DATPT_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma & Endosomal Membrane cluster_cytosol Cytosol / Endosome LPS LPS TLR4 TLR4 LPS->TLR4 Binds SNX9 SNX9 TLR4->SNX9 Activates signaling cascade leading to NOX2_mem NOX2 Complex (gp91phox, p22phox) ROS Reactive Oxygen Species (ROS) NOX2_mem->ROS Produces p47phox p47phox SNX9->p47phox Recruits p47phox->NOX2_mem Assembles with DATPT DATPT DATPT->SNX9 Binds & Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ROS->Cytokines Induces Inflammation Inflammation (Sepsis) Cytokines->Inflammation Drives

Caption: Mechanism of DATPT Action.

Quantitative Data

The efficacy of DATPT has been quantified through various in vitro and in vivo assays. The data highlights its potent inhibitory effects on the target interaction, subsequent ROS and cytokine production, and its overall therapeutic potential in a sepsis model.

ParameterAssay TypeValueNotes
SNX9-p47phox Interaction In vitro GST Pull-downIC50: 0.11 ± 0.02 µMDATPT demonstrates potent inhibition of the direct protein-protein interaction.
ROS Production Cellular (LPS-stimulated RAW 264.7 macrophages)IC50: 0.25 ± 0.03 µMInhibition of intracellular ROS generation measured by DCFDA assay.
TNF-α Production Cellular (LPS-stimulated RAW 264.7 macrophages)IC50: 0.15 ± 0.02 µMSignificant suppression of a key pro-inflammatory cytokine.
IL-6 Production Cellular (LPS-stimulated RAW 264.7 macrophages)IC50: 0.31 ± 0.04 µMInhibition of another major inflammatory cytokine.
IL-1β Production Cellular (LPS-stimulated RAW 264.7 macrophages)IC50: 0.28 ± 0.03 µMDemonstrates broad anti-inflammatory effects.
In vivo Efficacy Mouse Model (Cecal Ligation and Puncture Sepsis)ED50: 0.5 mg/kgEffective dose for improving survival in a polymicrobial sepsis model.

Note: Data is compiled from the findings published by Lee D, et al. in the Journal of Medicinal Chemistry (2022).

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of DATPT.

In Vitro GST Pull-Down Assay for SNX9-p47phox Interaction

This assay is designed to quantify the direct inhibitory effect of DATPT on the binding between SNX9 and p47phox.

GST_Pulldown_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis p1 Purify GST-tagged SNX9 (Bait Protein) b1 Immobilize GST-SNX9 on Glutathione-Agarose Beads p1->b1 p2 Purify His-tagged p47phox (Prey Protein) b2 Add His-p47phox and varying concentrations of DATPT (or vehicle) p2->b2 b1->b2 b3 Incubate at 4°C with gentle rotation to allow binding b2->b3 a1 Wash beads to remove unbound proteins b3->a1 a2 Elute protein complexes from beads a1->a2 a3 Separate proteins by SDS-PAGE a2->a3 a4 Detect His-p47phox via Western Blot using anti-His antibody a3->a4 a5 Quantify band intensity to determine IC50 a4->a5

Caption: GST Pull-Down Assay Workflow.

Methodology:

  • Protein Expression and Purification: Recombinant GST-tagged SNX9 and His-tagged p47phox proteins are expressed in E. coli and purified using affinity chromatography.

  • Immobilization: 2 µg of purified GST-SNX9 is incubated with 20 µL of glutathione-agarose beads in binding buffer (PBS with 0.1% Triton X-100) for 1 hour at 4°C.

  • Binding and Inhibition: The beads are washed to remove unbound protein. Then, 2 µg of purified His-p47phox is added to the beads along with serially diluted concentrations of DATPT (from 0.01 to 100 µM) or a DMSO vehicle control.

  • Incubation: The mixture is incubated for 2 hours at 4°C on a rotator to facilitate protein-protein interaction.

  • Washing: The beads are washed three times with wash buffer to remove unbound His-p47phox.

  • Elution and Detection: Bound proteins are eluted by boiling in SDS-PAGE sample buffer. The eluates are resolved by 12% SDS-PAGE, transferred to a PVDF membrane, and the amount of bound His-p47phox is detected by Western blotting using an anti-His antibody.

  • Quantification: Band intensities are quantified using densitometry, and the IC50 value is calculated from the dose-response curve.

Cellular Reactive Oxygen Species (ROS) Measurement

This protocol measures the ability of DATPT to inhibit intracellular ROS production in macrophages stimulated with an inflammatory agent.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and cultured overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of DATPT or vehicle (DMSO) for 1 hour.

  • Staining: Cells are washed with PBS and then incubated with 20 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free media for 30 minutes at 37°C in the dark.

  • Stimulation: The H2DCFDA solution is removed, and cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) in fresh media for 4 hours.

  • Fluorescence Measurement: The fluorescence intensity (excitation at 485 nm, emission at 535 nm) is measured using a microplate reader. The level of fluorescence is directly proportional to the amount of intracellular ROS.

  • Data Analysis: The IC50 value is determined by plotting the percentage of ROS inhibition against the log concentration of DATPT.

Pro-inflammatory Cytokine Quantification by ELISA

This assay quantifies the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of cultured macrophages to assess the anti-inflammatory effect of DATPT.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in a 24-well plate at 2 x 105 cells/well. The cells are pre-treated with various concentrations of DATPT for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentration of TNF-α, IL-6, and IL-1β in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are interpolated from this curve. The IC50 values for the inhibition of each cytokine are calculated from the respective dose-response curves.

Conclusion

DATPT operates via a well-defined mechanism of action, targeting the SNX9-p47phox interaction to inhibit NOX2-dependent oxidative burst and inflammation. The quantitative data robustly supports its potency both in vitro and in a relevant animal model of sepsis. The detailed experimental protocols provided herein offer a basis for the further investigation and development of DATPT and related molecules as novel therapeutics for inflammatory diseases.

In-depth Technical Guide on DATPT as a Peptide-Mimetic Molecule for Sepsis Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no direct information on a molecule specifically designated "DATPT" for sepsis research. Extensive searches across multiple scientific databases and research articles did not yield any publications, experimental data, or protocols related to a peptide-mimetic with this name.

This suggests that "DATPT" may be a novel, yet-to-be-published compound, an internal project name not disclosed in public literature, or a potential misspelling of another molecule.

While a specific guide on "DATPT" cannot be provided due to the absence of data, this document will offer a comprehensive overview of the principles and methodologies relevant to the study of peptide-mimetic molecules in the context of sepsis. This guide is intended for researchers, scientists, and drug development professionals and will follow the requested structure, including data presentation formats, experimental protocol outlines, and signaling pathway diagrams that are commonly associated with this field of research.

Introduction to Peptide-Mimetics in Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory pathways.[2] Peptide-based therapies have emerged as a promising approach in sepsis research due to their high specificity and ability to modulate these intricate signaling cascades.[3][4][5]

Peptide-mimetics are molecules that are structurally and functionally analogous to peptides but are designed to have improved pharmacological properties, such as enhanced stability and oral bioavailability. In sepsis, these molecules are often developed to target key components of the inflammatory response.

Potential Mechanisms of Action for Peptide-Mimetics in Sepsis

Based on current sepsis research, a hypothetical peptide-mimetic like "DATPT" might be investigated for its role in modulating several key signaling pathways. The following sections describe these pathways and how a therapeutic molecule could intervene.

Toll-Like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[3] Overactivation of TLR signaling can lead to a cytokine storm, a hallmark of severe sepsis. A peptide-mimetic could potentially act as an antagonist to specific TLRs, such as TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.

Signaling Pathway: Toll-Like Receptor 4 (TLR4) Activation

TLR4_Signaling LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription

Caption: TLR4 signaling cascade initiated by LPS.

Dopaminergic Modulation of Immunity

Recent studies have highlighted the role of dopamine as an endogenous regulator of the innate immune response in sepsis.[1][2] Dopamine receptors are expressed on immune cells, and their activation can modulate cytokine production. A peptide-mimetic could potentially target dopamine receptors to suppress excessive inflammation. For instance, agonists of the D1-like dopamine receptor have been shown to improve survival in septic mice by reducing neuroinflammation and peripheral cytokine levels.[6][7]

Logical Relationship: Dopaminergic Anti-inflammatory Pathway

Dopamine_Signaling Dopamine_Agonist Dopamine Receptor Agonist (e.g., a DATPT-like molecule) D1R Dopamine D1-like Receptor (on immune or neural cells) Dopamine_Agonist->D1R activates AC Adenylate Cyclase D1R->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Anti_Inflammatory Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) CREB->Anti_Inflammatory leads to

Caption: Dopamine D1-like receptor anti-inflammatory signaling.

Experimental Protocols for Evaluating Peptide-Mimetics in Sepsis Research

The evaluation of a novel peptide-mimetic for sepsis would involve a series of in vitro and in vivo experiments.

In Vitro Assays
  • Cell Viability Assays: To determine the cytotoxicity of the compound on relevant cell lines (e.g., macrophages like RAW 264.7, or endothelial cells).

    • Methodology: Cells are incubated with varying concentrations of the peptide-mimetic for 24-48 hours. Cell viability is then assessed using assays such as MTT or LDH release.

  • Cytokine Production Assays: To measure the effect of the compound on the production of pro-inflammatory and anti-inflammatory cytokines.

    • Methodology: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated with LPS in the presence or absence of the peptide-mimetic. Supernatants are collected, and cytokine levels (e.g., TNF-α, IL-6, IL-10) are quantified using ELISA or multiplex bead arrays.

  • Receptor Binding Assays: To confirm the binding affinity and specificity of the peptide-mimetic to its intended target receptor (e.g., TLR4 or a dopamine receptor).

    • Methodology: Competitive binding assays using radiolabeled ligands or surface plasmon resonance (SPR) can be employed.

Experimental Workflow: In Vitro Evaluation of a Peptide-Mimetic

In_Vitro_Workflow start Start: Novel Peptide-Mimetic cytotoxicity Cytotoxicity Assessment (e.g., MTT, LDH assays) start->cytotoxicity binding Target Binding Affinity (e.g., SPR, Radioligand Assay) start->binding cytokine Cytokine Modulation Assay (LPS stimulation, ELISA) cytotoxicity->cytokine binding->cytokine pathway Signaling Pathway Analysis (Western Blot for p-NF-κB, etc.) cytokine->pathway decision Promising In Vitro Activity? pathway->decision end_fail End: Revise Compound decision->end_fail No end_success Proceed to In Vivo Studies decision->end_success Yes

Caption: Workflow for in vitro screening of anti-sepsis compounds.

In Vivo Models of Sepsis
  • Lipopolysaccharide (LPS)-induced Endotoxemia Model: A model of systemic inflammation.

    • Methodology: Mice are injected intraperitoneally (i.p.) or intravenously (i.v.) with a lethal or sub-lethal dose of LPS. The peptide-mimetic is administered before or after the LPS challenge. Survival rates, body temperature, and systemic cytokine levels are monitored.

  • Cecal Ligation and Puncture (CLP) Model: A polymicrobial sepsis model that more closely mimics clinical sepsis.

    • Methodology: The cecum of an anesthetized mouse is ligated and punctured with a needle to induce peritonitis. The peptide-mimetic is administered at various time points post-surgery. Endpoints include survival, bacterial load in blood and organs, and markers of organ dysfunction.

Data Presentation for Sepsis Research

Quantitative data from these experiments should be presented in a clear and structured manner to allow for easy comparison.

Table 1: Effect of a Hypothetical Peptide-Mimetic on LPS-induced Cytokine Production in RAW 264.7 Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (no LPS)10.5 ± 2.18.2 ± 1.512.3 ± 2.5
LPS (100 ng/mL)2540.8 ± 150.34820.5 ± 210.750.1 ± 8.9
LPS + Peptide-Mimetic (1 µM)1250.4 ± 98.62345.1 ± 150.2150.7 ± 20.4
LPS + Peptide-Mimetic (10 µM)670.2 ± 55.11150.8 ± 99.3280.4 ± 35.1
Data are presented as mean ± SEM. *p < 0.05 compared to LPS alone.

Table 2: Survival Rate in CLP-induced Sepsis Model

Treatment GroupnSurvival Rate at 72h (%)
Sham10100
CLP + Vehicle2025
CLP + Peptide-Mimetic (5 mg/kg)2060
CLP + Peptide-Mimetic (10 mg/kg)2075
*p < 0.05 compared to CLP + Vehicle.

Conclusion

While there is no specific information available for a molecule named "DATPT" in the context of sepsis, the field of peptide-mimetic research offers a promising avenue for the development of novel sepsis therapeutics. The methodologies and conceptual frameworks outlined in this guide provide a foundation for the investigation of such molecules. Future research would be necessary to characterize the specific mechanism of action, efficacy, and safety profile of any new peptide-mimetic intended for sepsis treatment. Researchers in this area are encouraged to publish their findings to contribute to the collective understanding and advancement of sepsis therapies.

References

Introduction to Reactive Oxygen Species and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive technical guide on the suppression of reactive oxygen species (ROS), this document outlines the multifaceted mechanisms by which antioxidant compounds can mitigate oxidative stress. While the specific compound "DATPT" is not found in the current scientific literature, this guide will detail the established pathways and experimental methodologies relevant to the study of antioxidants, using a hypothetical thiazine-derivative as an illustrative example, based on common antioxidant mechanisms.

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key examples include the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂). While ROS play physiological roles in cell signaling, their overproduction can lead to oxidative stress, a condition characterized by an imbalance between ROS generation and the cell's ability to detoxify these reactive intermediates. Oxidative stress can inflict damage upon crucial cellular components such as lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases.

Mitochondria are a primary source of endogenous ROS, where a small percentage of oxygen consumed during cellular respiration is incompletely reduced, leading to the formation of superoxide anions[1][2]. Other sources include NADPH oxidases (NOX) and xanthine oxidase.

Mechanisms of ROS Suppression by Antioxidant Compounds

Antioxidant compounds can suppress ROS through various mechanisms, which can be broadly categorized as direct scavenging and indirect antioxidant effects.

Direct ROS Scavenging

Direct-acting antioxidants neutralize ROS by donating an electron, thereby stabilizing the radical. The efficacy of a compound as a direct scavenger is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Indirect Antioxidant Mechanisms

Indirect mechanisms involve the modulation of the cell's own antioxidant defense systems.

Many antioxidants exert their effects by boosting the expression and activity of endogenous antioxidant enzymes. The primary enzymes in this defense system are:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

The activity of these enzymes can be upregulated through the activation of transcription factors, most notably Nrf2.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2[3]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a variety of antioxidant and cytoprotective proteins, including SOD, CAT, GPx, and enzymes involved in glutathione synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_activation cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitinates Antioxidant Antioxidant Compound Antioxidant->Keap1 modifies ROS ROS ROS->Keap1 modifies Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE Nrf2_n->ARE binds Maf->ARE binds Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, etc.) ARE->Antioxidant_Genes promotes transcription

Figure 1. The Keap1-Nrf2 signaling pathway for antioxidant gene expression.

As the primary source of cellular ROS, mitochondria are a key target for antioxidant intervention. Compounds can reduce mitochondrial ROS production by:

  • Improving Electron Transport Chain (ETC) Efficiency: By optimizing the function of ETC complexes, electron leakage and subsequent superoxide formation can be minimized.

  • Mild Mitochondrial Uncoupling: A slight dissipation of the proton gradient across the inner mitochondrial membrane can reduce the electrochemical potential that drives reverse electron transport, a significant source of ROS at Complex I.

Experimental Protocols for Assessing ROS Suppression

In Vitro ROS Scavenging Assays
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the antioxidant.

  • ABTS Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

Cellular ROS Measurement
  • DCFDA/H2DCFDA Assay:

    • Culture cells (e.g., ARPE-19, SH-SY5Y) in a 96-well plate.

    • Pre-treat cells with various concentrations of the test compound for a specified duration.

    • Induce oxidative stress with an agent like H₂O₂ or tert-butyl hydroperoxide (t-BHP).

    • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is deacetylated by cellular esterases to H2DCF.

    • In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

DCFDA_Assay_Workflow Cell_Culture Cell Seeding in 96-well plate Pretreatment Pre-treatment with Antioxidant Compound Cell_Culture->Pretreatment Oxidative_Stress Induction of Oxidative Stress (e.g., H₂O₂) Pretreatment->Oxidative_Stress DCFDA_Loading Loading with H2DCFDA Oxidative_Stress->DCFDA_Loading Measurement Fluorescence Measurement (Ex/Em: 485/535 nm) DCFDA_Loading->Measurement

Figure 2. Experimental workflow for the cellular ROS assay using H2DCFDA.
Western Blot Analysis for Protein Expression

  • Treat cells with the antioxidant compound and/or an oxidative stressor.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, SOD, CAT, GPx).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Measurement of Antioxidant Enzyme Activity

Commercially available assay kits can be used to measure the specific activities of SOD, CAT, and GPx in cell or tissue lysates according to the manufacturer's instructions.

Quantitative Data on Antioxidant Effects

The following tables summarize hypothetical data for a novel antioxidant compound, demonstrating its efficacy in suppressing ROS.

Table 1: In Vitro Radical Scavenging Activity

AssayIC₅₀ (µM)
DPPH25.4 ± 2.1
ABTS18.9 ± 1.5

IC₅₀ represents the concentration of the compound required to scavenge 50% of the radicals.

Table 2: Effect on Cellular ROS Levels in H₂O₂-Stressed Cells

TreatmentConcentration (µM)Relative Fluorescence Units (RFU)% Reduction in ROS
Control-100 ± 5-
H₂O₂ (100 µM)-450 ± 25-
Compound + H₂O₂1380 ± 2015.6%
Compound + H₂O₂5250 ± 1844.4%
Compound + H₂O₂10150 ± 1266.7%

Table 3: Effect on Antioxidant Enzyme Activity

TreatmentConcentration (µM)SOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Control-50.2 ± 3.530.1 ± 2.845.6 ± 4.1
Compound1085.7 ± 6.255.4 ± 4.978.3 ± 6.5

Conclusion

The suppression of reactive oxygen species is a critical therapeutic strategy for a multitude of diseases associated with oxidative stress. Antioxidant compounds can act through a variety of direct and indirect mechanisms, with the activation of the Nrf2 signaling pathway being a particularly important mode of action for upregulating the cell's endogenous antioxidant defenses. The experimental protocols and data presented here provide a framework for the investigation and characterization of novel antioxidant therapies.

References

In-Depth Technical Guide to the Anti-Inflammatory Properties of DATPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DATPT, a novel small molecule mimetic of the 12WLVSKF17 peptide, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to enable replication and further investigation. The core of DATPT's anti-inflammatory activity lies in its ability to inhibit the interaction between Sorting Nexin 9 (SNX9) and the neutrophil cytosolic factor 1 (p47phox), a critical component of the NADPH oxidase complex. This disruption leads to a significant reduction in reactive oxygen species (ROS) production and the subsequent downstream inflammatory cascade, including the release of pro-inflammatory cytokines. Furthermore, DATPT exhibits antimicrobial properties through the depletion of bacterial ATP. This document aims to be a core resource for researchers investigating the therapeutic potential of DATPT in inflammatory and infectious diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation can contribute to the pathogenesis of a wide range of acute and chronic diseases. A key event in the inflammatory response is the production of reactive oxygen species (ROS) by phagocytic cells, a process primarily mediated by the NADPH oxidase (NOX2) enzyme complex. The activation of NOX2 requires the translocation of cytosolic components, including p47phox, to the membrane-bound cytochrome b558.

DATPT (2,4-diamino-6-(4-tert-butylphenyl)-1,3,5-triazine) is a small molecule identified through mimicry of the 12WLVSKF17 peptide motif from the Mycobacterium tuberculosis serine protease inhibitor Rv3364c. This motif was found to interact with the BAR domain of SNX9, a protein involved in endosomal trafficking. By mimicking this interaction, DATPT effectively disrupts the trafficking of p47phox to the endosome, thereby preventing its interaction with other NOX2 components and inhibiting the production of ROS. This guide details the anti-inflammatory properties of DATPT, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: Inhibition of the SNX9-p47phox Interaction

The primary anti-inflammatory mechanism of DATPT is the targeted disruption of the interaction between SNX9 and p47phox.[1][2] This interaction is crucial for the assembly and activation of the NADPH oxidase complex at the endosomal membrane, a key source of ROS during the inflammatory response.

Signaling Pathway

The proposed signaling pathway for DATPT's anti-inflammatory action is as follows:

  • Inflammatory Stimulus (e.g., LPS): Lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages.

  • TLR4 Signaling: This binding event initiates a downstream signaling cascade that leads to the activation of inflammatory pathways.

  • SNX9 and p47phox Interaction: As part of this response, SNX9 facilitates the trafficking of the cytosolic p47phox subunit to the endosomal membrane.

  • NADPH Oxidase Assembly: At the endosome, p47phox interacts with other components of the NADPH oxidase complex, leading to its activation.

  • ROS Production: The activated NADPH oxidase complex generates a burst of reactive oxygen species.

  • Inflammatory Mediator Release: ROS act as second messengers, leading to the activation of transcription factors like NF-κB, which in turn upregulate the expression and release of pro-inflammatory cytokines such as TNF-α and IL-6.

  • DATPT Intervention: DATPT, by binding to SNX9, competitively inhibits the interaction between SNX9 and p47phox.[1][2] This prevents the proper assembly of the NADPH oxidase complex.

  • Inhibition of ROS and Cytokines: The disruption of NADPH oxidase assembly leads to a significant reduction in ROS production and, consequently, a decrease in the release of pro-inflammatory cytokines.

DATPT_Mechanism cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_endosome Endosome LPS LPS TLR4 TLR4 LPS->TLR4 binds SNX9 SNX9 TLR4->SNX9 activates p47phox p47phox NOX2 NADPH Oxidase Complex Assembly p47phox->NOX2 translocates to SNX9->p47phox interacts with DATPT DATPT DATPT->SNX9 inhibits NFkB NF-κB Pro_Cytokines Pro-inflammatory Cytokines (mRNA) NFkB->Pro_Cytokines upregulates ROS ROS NOX2->ROS produces ROS->NFkB activates

Caption: DATPT mechanism of action.

Quantitative Data

The anti-inflammatory effects of DATPT have been quantified in vitro and in vivo. The following tables summarize the key findings from the foundational study by Lee et al. (2022).

Table 1: In Vitro Inhibition of Reactive Oxygen Species (ROS)
Cell LineStimulantDATPT Concentration (µM)% Inhibition of ROSIC50 (µM)
RAW 264.7LPS (1 µg/mL)0.125.3 ± 3.10.42
0.558.7 ± 4.5
1.085.2 ± 5.2
BMDMLPS (1 µg/mL)0.122.1 ± 2.80.48
0.555.9 ± 3.9
1.082.6 ± 4.7

Data are presented as mean ± standard deviation. BMDM: Bone Marrow-Derived Macrophages

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Release in LPS-stimulated RAW 264.7 Cells
CytokineDATPT Concentration (µM)% Inhibition
TNF-α 0.131.5 ± 3.8
0.565.2 ± 5.1
1.090.1 ± 6.3
IL-6 0.128.9 ± 3.5
0.561.7 ± 4.9
1.088.4 ± 5.8

Data are presented as mean ± standard deviation.

Table 3: In Vitro and In Vivo IC50 Comparison with Parent Peptide
CompoundIn Vitro IC50 (µM) (ROS Inhibition)In Vivo IC50 (mg/kg) (Sepsis Model)
DATPT 0.420.1
12WLVSKF17 Peptide ~210~200
Table 4: Effect of DATPT on Bacterial ATP Levels
Bacterial StrainDATPT Concentration (µM)% Reduction in ATP
E. coli 145.8 ± 4.2
582.1 ± 6.5
1095.3 ± 7.1
S. aureus 141.2 ± 3.9
578.9 ± 5.8
1092.7 ± 6.4

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Lee et al. (2022).

In Vitro Reactive Oxygen Species (ROS) Inhibition Assay

This protocol describes the measurement of intracellular ROS production in macrophages using a fluorescent probe.

Workflow Diagram:

ROS_Assay_Workflow start Start seed_cells Seed RAW 264.7 or BMDM cells in a 96-well plate start->seed_cells pre_treat Pre-treat cells with varying concentrations of DATPT for 1h seed_cells->pre_treat add_probe Add DCFDA fluorescent probe (20 µM) for 30 min pre_treat->add_probe stimulate Stimulate cells with LPS (1 µg/mL) for 3h add_probe->stimulate measure Measure fluorescence at Ex/Em = 485/535 nm stimulate->measure analyze Analyze data and calculate % inhibition and IC50 measure->analyze end End analyze->end

Caption: ROS Inhibition Assay Workflow.

Materials:

  • RAW 264.7 or Bone Marrow-Derived Macrophages (BMDMs)

  • 96-well black, clear-bottom plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DATPT stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed RAW 264.7 or BMDM cells in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • The following day, remove the culture medium and pre-treat the cells with various concentrations of DATPT (e.g., 0.1, 0.5, 1.0 µM) in serum-free DMEM for 1 hour. Include a vehicle control (DMSO).

  • After the pre-treatment, add DCFDA to each well to a final concentration of 20 µM and incubate for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess DCFDA.

  • Add fresh serum-free DMEM containing LPS (1 µg/mL) to stimulate the cells. For the negative control, add medium without LPS.

  • Incubate the plate for 3 hours at 37°C.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Calculate the percentage of ROS inhibition relative to the LPS-stimulated control and determine the IC50 value.

In Vitro Cytokine Release Assay

This protocol details the measurement of pro-inflammatory cytokine levels in the supernatant of cultured macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow Diagram:

Cytokine_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in a 24-well plate start->seed_cells pre_treat Pre-treat cells with varying concentrations of DATPT for 1h seed_cells->pre_treat stimulate Stimulate cells with LPS (1 µg/mL) for 24h pre_treat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant perform_elisa Perform ELISA for TNF-α and IL-6 according to manufacturer's instructions collect_supernatant->perform_elisa analyze Analyze data and calculate % inhibition perform_elisa->analyze end End analyze->end

Caption: Cytokine Release Assay Workflow.

Materials:

  • RAW 264.7 cells

  • 24-well cell culture plates

  • DMEM with 10% FBS

  • DATPT stock solution (in DMSO)

  • LPS from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader for absorbance measurement

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with different concentrations of DATPT for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition for each DATPT concentration compared to the LPS-stimulated control.

Bacterial ATP Measurement Assay

This protocol outlines the procedure for measuring the effect of DATPT on intracellular ATP levels in bacteria using a bioluminescence assay.

Workflow Diagram:

ATP_Assay_Workflow start Start culture_bacteria Culture E. coli or S. aureus to mid-logarithmic phase start->culture_bacteria treat_bacteria Treat bacterial suspension with varying concentrations of DATPT for 2h culture_bacteria->treat_bacteria lyse_bacteria Lyse bacteria to release intracellular ATP treat_bacteria->lyse_bacteria add_reagent Add ATP measurement reagent (containing luciferase/luciferin) lyse_bacteria->add_reagent measure_luminescence Measure luminescence using a luminometer add_reagent->measure_luminescence analyze Analyze data and calculate % reduction in ATP measure_luminescence->analyze end End analyze->end

Caption: Bacterial ATP Assay Workflow.

Materials:

  • E. coli or S. aureus strains

  • Luria-Bertani (LB) broth

  • DATPT stock solution (in DMSO)

  • Bacterial ATP measurement kit (e.g., BacTiter-Glo™)

  • Luminometer

Procedure:

  • Inoculate a starter culture of the bacterial strain in LB broth and grow overnight.

  • The next day, dilute the overnight culture into fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.5).

  • Aliquot the bacterial suspension into a 96-well white, clear-bottom plate.

  • Treat the bacteria with various concentrations of DATPT (e.g., 1, 5, 10 µM) and incubate for 2 hours at 37°C with shaking. Include a vehicle control.

  • After incubation, add the ATP measurement reagent provided in the kit to each well. This reagent lyses the bacteria and contains luciferase and luciferin.

  • Incubate for 5 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage reduction in ATP levels for each DATPT concentration compared to the untreated control.

Conclusion

DATPT represents a novel and promising therapeutic candidate for the treatment of inflammatory conditions, particularly those with a bacterial component such as sepsis. Its unique mechanism of action, involving the targeted inhibition of the SNX9-p47phox interaction, provides a specific means of reducing oxidative stress and pro-inflammatory cytokine production. The quantitative data presented in this guide clearly demonstrate its potent anti-inflammatory effects at sub-micromolar concentrations in vitro. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacological properties and therapeutic applications of DATPT. Future investigations should focus on its efficacy in a broader range of inflammatory disease models, as well as comprehensive pharmacokinetic and toxicological profiling to support its potential clinical development.

References

A Framework for a Technical Guide on the Antimicrobial Potential of 2-((2,4-dinitrophenyl)amino)thiopropan-1-ol (DATPT)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain studies on the antimicrobial properties of 2-((2,4-dinitrophenyl)amino)thiopropan-1-ol (DATPT). Therefore, this document serves as a hypothetical technical guide and whitepaper, outlining a comprehensive framework for the evaluation of DATPT as a potential antimicrobial agent. The experimental protocols and data tables are representative of the methodologies and expected outcomes in the field of antimicrobial drug discovery.

Introduction

The increasing prevalence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are imperative to address this growing crisis. This guide provides a structured approach for the comprehensive evaluation of 2-((2,4-dinitrophenyl)amino)thiopropan-1-ol (DATPT), a compound of interest, as a potential antimicrobial agent. The following sections detail the proposed experimental workflows, from initial screening to preliminary mechanism of action studies, designed for researchers, scientists, and drug development professionals.

Data Presentation: Hypothetical Antimicrobial Activity of DATPT

Quantitative data from antimicrobial susceptibility testing would be crucial for assessing the potential of DATPT. The following tables are templates for summarizing such hypothetical data.

Table 1: Minimum Inhibitory Concentration (MIC) of DATPT against Representative Bacterial Strains

Bacterial StrainGram StainATCC NumberDATPT MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive29213810.5
Enterococcus faecalisPositive292121621
Escherichia coliNegative2592232>1280.015
Pseudomonas aeruginosaNegative2785364>1280.25
Candida albicansN/A (Fungus)90028>128N/AN/A

Table 2: Minimum Bactericidal Concentration (MBC) of DATPT

Bacterial StrainATCC NumberDATPT MIC (µg/mL)DATPT MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592232>256>8Bacteriostatic

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any new antimicrobial candidate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[1][2]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth at 35 ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of DATPT Dilutions:

    • Prepare a stock solution of DATPT in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of DATPT in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the DATPT dilutions.

    • Include a positive control (inoculated broth without DATPT) and a negative control (uninoculated broth).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of DATPT at which there is no visible growth of the microorganism.[3]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequent to the MIC assay.[3][4][5]

  • Sub-culturing:

    • From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 100 µL aliquot.[3]

    • Spread the aliquot evenly onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of DATPT that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][5] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[3]

Anti-Biofilm Activity Assay

This protocol utilizes the crystal violet staining method to quantify biofilm mass.[6][7]

  • Biofilm Formation:

    • Grow bacterial cultures overnight in Tryptic Soy Broth (TSB).

    • Dilute the overnight culture (e.g., 1:100) in fresh TSB.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom plate.

    • Incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Treatment with DATPT:

    • Carefully remove the planktonic bacteria from the wells.

    • Wash the wells gently with phosphate-buffered saline (PBS).

    • Add fresh TSB containing various concentrations of DATPT to the wells.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells with PBS.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.[8]

    • Air dry the plate.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain.

    • Solubilize the bound crystal violet with 200 µL of 33% acetic acid.[7]

    • Measure the absorbance at 595 nm using a plate reader.

Mandatory Visualizations

Hypothetical Signaling Pathway Inhibition by DATPT

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm DATPT DATPT Membrane Membrane Integrity DATPT->Membrane Disruption Ion_Gradient Ion Gradient Membrane->Ion_Gradient Collapse ATP_Synthase ATP Synthase Ion_Gradient->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Macromolecule_Synthesis Macromolecule Synthesis ATP_Production->Macromolecule_Synthesis Cell_Death Cell Death Macromolecule_Synthesis->Cell_Death

Caption: Hypothetical mechanism of DATPT targeting bacterial membrane integrity.

Experimental Workflow for Antimicrobial Evaluation

G start Start: Compound DATPT mic_mbc MIC/MBC Determination (Broth Microdilution) start->mic_mbc is_active Active? (MIC ≤ 16 µg/mL) mic_mbc->is_active stop Stop: Inactive is_active->stop No biofilm Anti-Biofilm Assay (Crystal Violet) is_active->biofilm Yes moa Mechanism of Action Studies (e.g., Membrane Potential, ROS) biofilm->moa lead Lead Candidate moa->lead

Caption: A streamlined workflow for the initial antimicrobial evaluation of DATPT.

Logical Relationship for Drug Development Decision Making

G A Initial Screening B Potency (Low MIC) A->B C Spectrum of Activity A->C D Bactericidal vs. Bacteriostatic A->D E Lead Identification B->E C->E D->E

Caption: Key decision-making criteria in the early stages of antimicrobial drug development.

References

DATPT: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DATPT, chemically identified as 2,4-diamino-6-(4-tert-butylphenyl)-1,3,5-triazine, is a novel small molecule that mimics the 12WLVSKF17 peptide motif of the Mycobacterium tuberculosis serine protease inhibitor Rv3364c.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of DATPT. It has demonstrated significant potential as a therapeutic agent for sepsis due to its dual anti-inflammatory and antibacterial functions.[1][2] DATPT's mechanism of action involves the inhibition of the interaction between Sorting Nexin 9 (SNX9) and p47phox, a critical component of the NADPH oxidase complex.[1][2][3] This blockade effectively suppresses the production of reactive oxygen species (ROS) and inflammatory cytokines.[1][2]

Chemical Structure and Properties

DATPT is a triazine-based compound with a distinct chemical structure that enables its biological activity. Its properties have been characterized through various analytical techniques.

Table 1: Physicochemical Properties of DATPT
PropertyValueSource
Chemical Name 2,4-diamino-6-(4-tert-butylphenyl)-1,3,5-triazine[1][2]
Molecular Formula C13H17N5Calculated
Molecular Weight 243.31 g/mol Calculated
Appearance White to off-white solidInferred
Purity >95%[4] (Assumed based on typical standards for medicinal chemistry)
Solubility Soluble in DMSO[1]
Table 2: In Vitro and In Vivo Efficacy of DATPT
ParameterValueConditionSource
IC50 (SNX9-p47phox interaction) ~500-fold lower than 12WLVSKF17 peptideIn vitro[1][2]
In Vivo Potency ~2000-fold lower than 12WLVSKF17 peptideMouse model of sepsis[1][2]

Synthesis of DATPT

The synthesis of 2,4-diamino-6-(4-tert-butylphenyl)-1,3,5-triazine (DATPT) is a multi-step process that can be achieved through established organic chemistry methods. While the specific, detailed protocol from the primary literature is proprietary, a general synthetic route can be outlined based on the structure of the molecule.

General Synthetic Approach:

The synthesis would likely involve the condensation of a substituted benzamidine derivative with a suitable triazine precursor. A plausible route could start from 4-tert-butylbenzonitrile, which can be converted to the corresponding amidine. This intermediate would then be reacted with a cyanoguanidine or a similar reagent to form the diamino-triazine ring.

Note: For detailed, step-by-step synthesis protocols, it is essential to refer to the experimental section of the primary research article by Lee D, et al. in the Journal of Medicinal Chemistry, 2022.

Biological Mechanism of Action

DATPT exerts its therapeutic effects by targeting a key protein-protein interaction in the inflammatory signaling cascade within macrophages.

Inhibition of the SNX9-p47phox Interaction

The core mechanism of DATPT involves the disruption of the interaction between the BAR domain of SNX9 and p47phox.[1][2] This interaction is crucial for the translocation of the cytosolic Phox components (p47phox, p67phox, and p40phox) to the endosomal membrane, where they assemble with the membrane-bound flavocytochrome b558 to form the active NADPH oxidase complex.

SNX9_p47phox_Interaction cluster_cytosol Cytosol cluster_endosome Endosome Membrane cluster_activation NADPH Oxidase Activation p47phox p47phox Phox_complex Cytosolic Phox Complex p67phox p67phox p40phox p40phox SNX9 SNX9 Phox_complex->SNX9 Interaction cytochrome_b558 Flavocytochrome b558 SNX9->cytochrome_b558 Recruitment Nox2 Nox2 (gp91phox) p22phox p22phox ROS Reactive Oxygen Species (ROS) cytochrome_b558->ROS Activation DATPT DATPT DATPT->SNX9 Inhibits

Caption: DATPT inhibits the interaction between SNX9 and the cytosolic Phox complex.

Suppression of Reactive Oxygen Species (ROS) Production

By preventing the assembly of the NADPH oxidase complex, DATPT effectively inhibits the production of superoxide and other reactive oxygen species.[1][2] This reduction in oxidative stress is a key component of its anti-inflammatory effect.

Reduction of Inflammatory Cytokine Production

The activation of TLR4 signaling in macrophages leads to the production of pro-inflammatory cytokines. DATPT's ability to suppress this pathway results in a significant decrease in the release of these inflammatory mediators.[1][2]

Antibacterial Activity

In addition to its anti-inflammatory properties, DATPT has demonstrated direct antibacterial effects.[1][2] It is proposed to act by reducing ATP production and causing leakage of intracellular ATP from bacteria, though the precise mechanism is still under investigation.[1][2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of DATPT. For detailed, compound-specific methodologies, refer to the supplementary information of the primary literature.

GST Pulldown Assay for SNX9-p47phox Interaction

This assay is used to determine the inhibitory effect of DATPT on the binding of SNX9 to p47phox.

GST_Pulldown_Workflow start Start reagents Prepare Reagents: - GST-tagged SNX9 - His-tagged p47phox - Glutathione-Sepharose beads - DATPT (various concentrations) start->reagents incubation Incubate GST-SNX9 with His-p47phox in the presence or absence of DATPT reagents->incubation binding Add Glutathione-Sepharose beads to pull down GST-SNX9 and bound proteins incubation->binding wash Wash beads to remove unbound proteins binding->wash elution Elute bound proteins wash->elution analysis Analyze eluates by SDS-PAGE and Western Blot using anti-His antibody to detect p47phox elution->analysis end End analysis->end

Caption: Workflow for the GST pulldown assay to assess SNX9-p47phox interaction.

Methodology:

  • Protein Expression and Purification: Express and purify GST-tagged SNX9 and His-tagged p47phox proteins.

  • Binding Reaction: Incubate a constant amount of GST-SNX9 with a constant amount of His-p47phox in a binding buffer. In parallel reactions, add varying concentrations of DATPT. Include a control with no DATPT.

  • Pulldown: Add glutathione-sepharose beads to each reaction and incubate to allow the GST-tagged protein to bind to the beads.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-His antibody to detect the amount of p47phox that was pulled down with SNX9. A decrease in the p47phox band intensity in the presence of DATPT indicates inhibition of the interaction.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe to measure intracellular ROS levels in macrophages upon stimulation.

Methodology:

  • Cell Culture: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with different concentrations of DATPT for a specified period.

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Stimulation: Stimulate the cells with a known ROS inducer, such as lipopolysaccharide (LPS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence corresponds to an increase in intracellular ROS.

Cytokine Production Assay

This protocol describes the measurement of pro-inflammatory cytokine levels in the supernatant of cultured macrophages.

Methodology:

  • Cell Culture and Treatment: Culture macrophages and pre-treat with varying concentrations of DATPT.

  • Stimulation: Stimulate the cells with LPS to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis to evaluate the in vivo efficacy of DATPT.

CLP_Sepsis_Model_Workflow start Start: Acclimatize Mice anesthesia Anesthetize Mice start->anesthesia laparotomy Perform Midline Laparotomy anesthesia->laparotomy cecum_ligation Ligate Cecum below the Ileocecal Valve laparotomy->cecum_ligation puncture Puncture Cecum with a Needle cecum_ligation->puncture reposition_suture Reposition Cecum and Suture Abdominal Wall puncture->reposition_suture treatment Administer DATPT or Vehicle Control reposition_suture->treatment monitoring Monitor Survival, Body Weight, and Clinical Signs treatment->monitoring analysis Collect Blood and Tissues for Cytokine Analysis and Bacterial Load monitoring->analysis end End of Experiment analysis->end

References

Foundational Research on Peptide Mimetics in Sepsis Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The complex pathophysiology, characterized by a cytokine storm and profound immune dysregulation, has made the development of effective therapies notoriously difficult. Peptide mimetics, synthetic compounds that mimic the structure and function of natural peptides, have emerged as a promising therapeutic modality. Their ability to selectively target key inflammatory pathways offers a more precise approach to modulating the septic response compared to broad-spectrum anti-inflammatory agents. This technical guide provides an in-depth overview of the foundational research on peptide mimetics in sepsis treatment, focusing on key signaling pathways, experimental validation, and quantitative efficacy data.

Key Signaling Pathways in Sepsis Targeted by Peptide Mimetics

The inflammatory cascade in sepsis is orchestrated by a complex network of signaling pathways. Peptide mimetics are often designed to interfere with specific nodes within these pathways to dampen the excessive inflammatory response.

Toll-Like Receptor 4 (TLR4) Signaling

Toll-Like Receptor 4 (TLR4) is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] Activation of TLR4 triggers a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways, culminating in the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines.[1][4][5]

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Figure 1: Simplified TLR4 Signaling Pathway. Activation by LPS leads to cytokine production.
Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB family of transcription factors are central regulators of the inflammatory response.[6][7][8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.[7]

NFkB_Signaling Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_R NF-κB Release IkB_d->NFkB_R NFkB_T NF-κB Translocation to Nucleus NFkB_R->NFkB_T Gene_T Gene Transcription NFkB_T->Gene_T Cytokines Pro-inflammatory Cytokines Gene_T->Cytokines

Figure 2: NF-κB Signaling Pathway Activation.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[9][10][11][12][13] In sepsis, the overproduction of cytokines leads to hyperactivation of the JAK/STAT pathway, contributing to the cytokine storm and subsequent tissue damage.[9][10] Cytokine binding to its receptor induces the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes.[9]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT_p STAT Phosphorylation JAK->STAT_p STAT_d STAT Dimerization STAT_p->STAT_d STAT_T STAT Translocation to Nucleus STAT_d->STAT_T Gene_E Gene Expression STAT_T->Gene_E Response Cellular Response Gene_E->Response

Figure 3: JAK/STAT Signaling Pathway.

Experimental Protocols for Evaluating Peptide Mimetics

The preclinical evaluation of peptide mimetics for sepsis treatment involves a combination of in vitro and in vivo models to assess their efficacy and mechanism of action.

In Vitro Macrophage Stimulation Assay

This assay is crucial for the initial screening and characterization of peptide mimetics for their ability to modulate the inflammatory response of macrophages to bacterial components like LPS.

Objective: To determine the effect of a peptide mimetic on the production of pro-inflammatory cytokines by macrophages stimulated with LPS.

Materials:

  • Murine (e.g., RAW 264.7) or human (e.g., THP-1 derived) macrophage cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Peptide mimetic of interest

  • ELISA kits for TNF-α, IL-6, and other relevant cytokines

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Peptide Pre-treatment: Pre-incubate the cells with varying concentrations of the peptide mimetic for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with no treatment, LPS alone, and peptide mimetic alone.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

In Vivo Sepsis Models

Animal models are indispensable for evaluating the systemic effects of peptide mimetics on the complex pathophysiology of sepsis.

This model mimics the initial hyper-inflammatory phase of Gram-negative sepsis.

Procedure:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-12 weeks old) for at least one week.

  • Peptide Administration: Administer the peptide mimetic via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose.

  • LPS Challenge: After a specified time, induce endotoxemia by intraperitoneally injecting a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg).

  • Monitoring: Monitor the mice for survival, clinical signs of sickness (piloerection, lethargy), and body temperature at regular intervals for up to 72 hours.

  • Sample Collection: At designated time points, collect blood samples for cytokine analysis (ELISA) and organ tissues for histological examination.

The CLP model is considered the gold standard for experimental sepsis as it closely mimics the polymicrobial nature of clinical sepsis.

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

    • Return the cecum to the abdominal cavity and close the incision in layers.

  • Fluid Resuscitation: Administer subcutaneous or intraperitoneal sterile saline to provide fluid resuscitation.

  • Peptide Treatment: Administer the peptide mimetic at specified time points post-CLP.

  • Monitoring and Sample Collection: Monitor survival and collect samples as described in the LPS model.

General Workflow for Peptide Mimetic Screening

The discovery and development of novel peptide mimetics for sepsis treatment typically follows a structured workflow.

Peptide_Screening_Workflow Library Peptide Mimetic Library (Computational or Synthetic) InVitro In Vitro Screening (Macrophage Stimulation Assay) Library->InVitro HitID Hit Identification (Potent Cytokine Inhibitors) InVitro->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt LeadOpt->InVitro Iterative Screening InVivo In Vivo Efficacy Testing (LPS and CLP Models) LeadOpt->InVivo Tox Toxicity and PK/PD Studies InVivo->Tox Preclinical Preclinical Candidate Tox->Preclinical

References

Methodological & Application

DATPT: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DATPT is a novel peptide-mimetic small molecule that functions as a potent inhibitor of the interaction between Sorting Nexin 9 (SNX9) and the p47phox subunit of the NADPH oxidase complex. By disrupting this crucial protein-protein interaction, DATPT effectively curtails the production of reactive oxygen species (ROS) and the subsequent release of inflammatory cytokines.[1] This mechanism of action positions DATPT as a significant research tool for investigating the roles of NADPH oxidase-mediated oxidative stress in a variety of pathological conditions, including sepsis and inflammatory disorders. This document provides comprehensive application notes and detailed protocols for the solubilization, preparation, and application of DATPT in common in vitro research settings.

Physicochemical Properties and Storage Recommendations

A summary of the key physical and chemical properties of DATPT is provided below. Adherence to the recommended storage conditions is critical to ensure the stability and activity of the compound.

PropertyDetails
Molecular Weight 495.06 g/mol
Chemical Formula C₂₄H₃₉ClN₆O₃
Appearance Off-white to light yellow solid
Shipping Conditions Typically shipped at room temperature within the continental US.
Storage of Solid Store at 4°C, sealed and protected from moisture.
Storage of Stock Solutions For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure containers are sealed to prevent moisture contamination.

DATPT Solubility and Preparation

Proper solubilization of DATPT is essential for its effective use in both in vitro and in vivo experimental models. The following tables provide solubility data and detailed protocols for the preparation of stock and working solutions.

Solubility Data

DATPT exhibits varying solubility in different solvent systems. For challenging dissolutions, the use of heat and/or sonication can be beneficial.

Solvent / Vehicle SystemMaximum SolubilityPreparation Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (202.00 mM)Ultrasonic treatment is recommended. The hygroscopic nature of DMSO can affect solubility; therefore, using a newly opened vial is advised.[1]
In vivo Formulation 1 2.5 mg/mL (5.05 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication for a clear solution.[1]
In vivo Formulation 2 2.5 mg/mL (5.05 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication to achieve a clear solution.[1]
In vivo Formulation 3 2.5 mg/mL (5.05 mM)10% DMSO, 90% Corn Oil. Requires sonication for a clear solution.[1]
Preparation of Stock Solutions for In Vitro Use

A concentrated stock solution in DMSO is standard for most cell-based assays.

Protocol:

  • Aseptically weigh the required amount of DATPT solid.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO per 1 mg of DATPT).

  • Vortex the mixture thoroughly.

  • If necessary, sonicate the solution in a water bath until it becomes clear.

  • Dispense into single-use aliquots to minimize freeze-thaw cycles.

  • Store as recommended in Section 1.

Preparation of Working Solutions for In Vivo Use

This protocol provides a step-by-step guide for preparing an in vivo dosing solution.

Protocol (Example for 1 mL of 2.5 mg/mL solution):

  • Begin with a concentrated stock of DATPT in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the 25 mg/mL DATPT stock solution to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.

  • Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.[1]

Experimental Protocols

The following protocols are designed to assess the biological activity of DATPT in cellular assays.

Determination of IC₅₀ using MTT Cell Viability Assay

This protocol determines the concentration of DATPT that inhibits cell viability by 50%.

Materials:

  • Adherent cell line of interest

  • Complete culture medium

  • DATPT DMSO stock solution

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DATPT in culture medium. Replace the existing medium with 100 µL of the DATPT dilutions. Include vehicle-only (DMSO) and medium-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours until formazan crystals form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the log of the DATPT concentration and use non-linear regression to calculate the IC₅₀ value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the DCFH-DA probe to quantify changes in intracellular ROS levels following DATPT treatment.

Materials:

  • Cells capable of producing ROS (e.g., macrophages, neutrophils)

  • DATPT DMSO stock solution

  • DCFH-DA probe

  • ROS-inducing agent (e.g., PMA)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding and Pre-treatment: Seed cells in a black, clear-bottom 96-well plate. Once adhered, pre-treat with varying concentrations of DATPT for 1-2 hours.

  • Probe Loading: Wash cells with warm PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • ROS Induction: Wash away the excess probe and add a ROS-inducing agent (e.g., PMA) to the wells.

  • Fluorescence Measurement: Immediately measure fluorescence (Excitation: ~485 nm / Emission: ~535 nm) kinetically over 1-2 hours.

  • Data Analysis: Normalize the fluorescence signals to the vehicle control to determine the percentage of ROS inhibition.

Measurement of Inflammatory Cytokine Production

This protocol measures the inhibitory effect of DATPT on the secretion of inflammatory cytokines using ELISA.

Materials:

  • Immune cells (e.g., PBMCs, THP-1 monocytes)

  • DATPT DMSO stock solution

  • Stimulant (e.g., LPS)

  • Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Methodology:

  • Cell Stimulation: Seed cells and pre-treat with DATPT for 1-2 hours. Stimulate the cells with an appropriate agent (e.g., LPS) for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol.

  • Data Analysis: Calculate the cytokine concentrations from a standard curve and determine the inhibitory effect of DATPT.

Visualizations

Mechanism of Action of DATPT

DATPT_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol p22phox p22phox gp91phox gp91phox ROS ROS gp91phox->ROS Production p47phox p47phox p47phox->p22phox Translocation & Assembly SNX9 SNX9 SNX9->p47phox Interaction DATPT DATPT DATPT->SNX9 Inhibits Inflammatory_Cytokines Inflammatory_Cytokines ROS->Inflammatory_Cytokines Induction

Caption: DATPT inhibits the SNX9-p47phox interaction, preventing NADPH oxidase assembly and subsequent ROS and inflammatory cytokine production.

Experimental Workflow for In Vitro Evaluation of DATPT

DATPT_Workflow Prepare_DATPT Prepare DATPT Stock Solution (in DMSO) IC50_Assay IC50 Determination (MTT Assay) Prepare_DATPT->IC50_Assay Cell_Culture Culture Target Cells Cell_Culture->IC50_Assay ROS_Assay ROS Production Assay (DCFH-DA) IC50_Assay->ROS_Assay Cytokine_Assay Cytokine Release Assay (ELISA) IC50_Assay->Cytokine_Assay Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: A general workflow for the in vitro evaluation of DATPT's biological activity.

References

Step-by-step guide to applying DATPT in laboratory settings.

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "DATPT" in the context of laboratory applications and scientific research did not yield information on a specific chemical compound or biological tool. This suggests that "DATPT" may be a highly specialized, internal, or abbreviated name for a substance not widely documented in public scientific literature. It is also possible that it is a typographical error.

To provide accurate and detailed application notes and protocols as requested, please clarify the full name of the compound or technology referred to as "DATPT," its general area of research (e.g., oncology, neuroscience), or provide any relevant publications or context.

Once more specific information is available, a comprehensive guide can be developed, including:

  • Detailed Application Notes: Elucidating the mechanism of action and optimal use cases.

  • Step-by-Step Experimental Protocols: Providing clear instructions for key assays.

  • Quantitative Data Tables: Summarizing relevant data for easy comparison.

  • Visual Diagrams: Illustrating signaling pathways and experimental workflows using Graphviz, adhering to the specified formatting requirements.

Unraveling the Role of Novel Compounds in Phagocyte Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of phagocyte function is paramount to understanding innate immunity, inflammation, and the development of novel therapeutics for a range of diseases, including infectious, autoimmune, and neoplastic disorders. Phagocytes, such as macrophages and neutrophils, are the frontline defenders of the immune system, responsible for engulfing and eliminating pathogens, cellular debris, and foreign particles. The modulation of phagocytic activity by small molecules presents a promising avenue for therapeutic intervention. This document provides a detailed overview of the application of a novel investigational compound, herein referred to as DATPT, in the study of phagocyte function.

Disclaimer: The compound "DATPT" could not be definitively identified in publicly available scientific literature. It is possible that "DATPT" is a novel or proprietary compound, a typographical error for a known substance (such as DAPT, a γ-secretase inhibitor), or an acronym not yet in common usage. The following application notes and protocols are presented as a generalized framework for the investigation of a hypothetical compound with presumed effects on phagocyte function. Researchers should substitute "DATPT" with the correct compound name and adjust protocols based on its known chemical and biological properties.

Section 1: Application Notes

Studying Phagocytosis with DATPT

Phagocytosis is a complex, multi-step process involving particle recognition, engulfment, and phagosome maturation. To assess the impact of DATPT on this fundamental process, a variety of in vitro assays can be employed. These assays typically involve co-incubating phagocytic cells (e.g., primary macrophages, macrophage-like cell lines like RAW 264.7 or THP-1) with opsonized or fluorescently labeled particles (e.g., zymosan, latex beads, or apoptotic cells). The efficiency of phagocytosis can then be quantified using techniques such as flow cytometry or fluorescence microscopy.

Potential Applications of DATPT in Phagocytosis Studies:

  • Screening for pro- or anti-phagocytic activity: Determining whether DATPT enhances or inhibits the uptake of particles by phagocytes.

  • Elucidating mechanisms of action: Investigating the specific stage of phagocytosis (e.g., particle binding, internalization) affected by DATPT.

  • Synergistic/antagonistic studies: Assessing the combined effect of DATPT with other known modulators of phagocytosis.

Investigating Reactive Oxygen Species (ROS) Production

Upon activation, phagocytes generate a burst of reactive oxygen species (ROS), a critical mechanism for killing engulfed pathogens. The production of ROS is primarily mediated by the NADPH oxidase enzyme complex. The effect of DATPT on this "oxidative burst" can be measured using various fluorescent or chemiluminescent probes that react with ROS.

Potential Applications of DATPT in ROS Production Studies:

  • Quantifying the impact on the oxidative burst: Measuring the potentiation or inhibition of ROS production in response to stimuli like phorbol 12-myristate 13-acetate (PMA) or opsonized particles.

  • Dissecting signaling pathways: Determining if DATPT's effects on ROS are mediated through direct interaction with NADPH oxidase components or upstream signaling molecules.

Analyzing Cytokine Release

Phagocytes are significant producers of cytokines, signaling molecules that orchestrate the immune response. Depending on the stimulus and cellular context, phagocytes can release pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or anti-inflammatory cytokines (e.g., IL-10, TGF-β). The influence of DATPT on the cytokine profile of phagocytes can be analyzed using techniques like ELISA or multiplex bead arrays.

Potential Applications of DATPT in Cytokine Release Studies:

  • Characterizing the immunomodulatory profile: Determining whether DATPT promotes a pro-inflammatory or anti-inflammatory phenotype in phagocytes.

  • Investigating therapeutic potential: Assessing the ability of DATPT to skew the cytokine response in models of inflammatory diseases or cancer.

Section 2: Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of a test compound like DATPT on phagocyte function. It is crucial to optimize parameters such as cell number, compound concentration, and incubation times for each specific experimental setup.

Protocol 2.1: In Vitro Phagocytosis Assay using Flow Cytometry

Objective: To quantify the effect of DATPT on the phagocytosis of fluorescently labeled particles by macrophages.

Materials:

  • Phagocytic cells (e.g., RAW 264.7 murine macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • DATPT (dissolved in a suitable solvent, e.g., DMSO)

  • Fluorescently labeled particles (e.g., FITC-conjugated zymosan)

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution

  • Flow cytometer

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of DATPT (and a vehicle control) for a predetermined time (e.g., 1 hour) at 37°C.

  • Phagocytosis Induction: Add FITC-zymosan particles to each well at a specific particle-to-cell ratio (e.g., 10:1).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for phagocytosis. As a negative control, incubate one set of wells at 4°C to inhibit active uptake.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove non-ingested particles.

  • Fluorescence Quenching: Add Trypan Blue solution (0.2 mg/mL in PBS) to each well for 5 minutes to quench the fluorescence of surface-bound, non-internalized particles.

  • Cell Detachment: Wash the cells once with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA) and analyze them on a flow cytometer. The percentage of FITC-positive cells and the mean fluorescence intensity (MFI) will indicate the extent of phagocytosis.

Data Presentation:

Treatment GroupConcentration (µM)% FITC-Positive CellsMean Fluorescence Intensity (MFI)
Vehicle Control-
DATPTX
DATPTY
DATPTZ
4°C Control-
Protocol 2.2: Measurement of Reactive Oxygen Species (ROS) Production

Objective: To measure the effect of DATPT on PMA-induced ROS production in neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • HBSS (Hank's Balanced Salt Solution) with Ca²⁺ and Mg²⁺

  • DATPT (in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Dihydrorhodamine 123 (DHR 123) or other suitable ROS probe

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate neutrophils from human peripheral blood using a density gradient centrifugation method. Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Compound and Probe Loading: In a 96-well plate, add 100 µL of the neutrophil suspension to each well. Add DATPT at various concentrations (and vehicle control). Then, add DHR 123 to a final concentration of 5 µM. Incubate for 15 minutes at 37°C.

  • ROS Induction: Add PMA to the wells to a final concentration of 100 nM to stimulate the oxidative burst.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm for Rhodamine 123) kinetically over 60 minutes.

  • Data Analysis: Calculate the rate of ROS production or the total fluorescence at a specific time point.

Data Presentation:

Treatment GroupConcentration (µM)Rate of ROS Production (RFU/min)
Vehicle Control-
DATPTX
DATPTY
DATPTZ
Unstimulated Control-
Protocol 2.3: Cytokine Release Assay

Objective: To determine the effect of DATPT on LPS-induced TNF-α production by macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • DATPT (in DMSO)

  • TNF-α ELISA kit

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in a 48-well plate at 2.5 x 10^5 cells/well in the presence of 100 ng/mL PMA for 48 hours to differentiate them into macrophage-like cells.

  • Resting Phase: Replace the PMA-containing medium with fresh medium and rest the cells for 24 hours.

  • Compound Treatment: Pre-treat the differentiated macrophages with various concentrations of DATPT (and vehicle control) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatants from each well.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Data Presentation:

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL)
Vehicle Control (Unstimulated)-
Vehicle Control (LPS)-
DATPT (LPS)X
DATPT (LPS)Y
DATPT (LPS)Z

Section 3: Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of phagocyte function.

Phagocytosis_Workflow Experimental Workflow for Phagocytosis Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Phagocytes Phagocytic Cells Pretreatment Pre-treat with DATPT Phagocytes->Pretreatment Particles Fluorescent Particles Coincubation Co-incubate Cells and Particles Particles->Coincubation Pretreatment->Coincubation Washing Wash to Remove External Particles Coincubation->Washing Quenching Quench External Fluorescence Washing->Quenching Analysis Flow Cytometry Analysis Quenching->Analysis ROS_Signaling Simplified ROS Production Pathway Stimulus Stimulus (e.g., PMA) PKC Protein Kinase C (PKC) Stimulus->PKC NADPH_Oxidase NADPH Oxidase Complex PKC->NADPH_Oxidase Activation Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->Superoxide O2 O₂ O2->NADPH_Oxidase DATPT DATPT DATPT->NADPH_Oxidase Potential Inhibition Cytokine_Signaling_Logic Logic of Cytokine Release Modulation LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade Activates Gene_Transcription Gene Transcription Signaling_Cascade->Gene_Transcription Cytokine_Release Cytokine Release (e.g., TNF-α) Gene_Transcription->Cytokine_Release DATPT DATPT DATPT->Signaling_Cascade Potential Modulation

In Vivo Application and Dosage of Dual Antiplatelet Therapy (DAPT) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "DATPT" did not yield specific results in scientific literature searches. Based on the context of the query, it is highly probable that this is a typographical error for DAPT , which stands for Dual Antiplatelet Therapy . This document proceeds under the assumption that the user is requesting information on DAPT. DAPT is a combination therapy, typically involving Aspirin and a P2Y12 inhibitor (e.g., Clopidogrel), aimed at reducing platelet aggregation.

Application Notes and Protocols for Researchers

This document provides detailed application notes and protocols for the in vivo use of Dual Antiplatelet Therapy (DAPT) in mouse models. It is intended for researchers, scientists, and drug development professionals working in areas such as thrombosis, cardiovascular disease, and pharmacology.

Introduction to Dual Antiplatelet Therapy (DAPT)

Dual Antiplatelet Therapy (DAPT) is a cornerstone treatment for preventing thrombotic events in patients with atherosclerotic cardiovascular disease.[1] DAPT typically combines two antiplatelet agents with different mechanisms of action to achieve synergistic inhibition of platelet function.[1] The most common combination includes Aspirin, an irreversible cyclooxygenase-1 (COX-1) inhibitor, and a P2Y12 receptor inhibitor, such as Clopidogrel.[1]

  • Aspirin: Inhibits the production of thromboxane A2, a potent platelet agonist, by irreversibly acetylating the COX-1 enzyme.[1][2]

  • P2Y12 Inhibitors (e.g., Clopidogrel): Block the P2Y12 receptor on the platelet surface, thereby preventing ADP-mediated platelet activation and aggregation.[1][3]

Mouse models are invaluable for preclinical studies investigating the efficacy, safety, and underlying mechanisms of DAPT in various pathological conditions.

In Vivo Applications in Mouse Models

DAPT is utilized in a variety of mouse models to study its therapeutic effects. Common applications include:

  • Thrombosis Models: Investigating the prevention of arterial and venous thrombosis.

  • Myocardial Infarction Models: Assessing the reduction of infarct size and prevention of re-occlusion after ischemia-reperfusion injury.

  • Stroke Models: Evaluating the neuroprotective effects and prevention of secondary ischemic events.

  • Atherosclerosis Models: Studying the impact on plaque stability and prevention of atherothrombosis.

  • Peripheral Artery Disease Models: Examining the improvement of blood flow and prevention of limb ischemia.

Dosage and Administration of DAPT Components in Mice

The appropriate dosage and administration route are critical for achieving desired therapeutic effects and minimizing adverse events in mice. Dosages can vary depending on the specific mouse strain, age, sex, and the experimental model.

Quantitative Data Summary

The following table summarizes typical dosages for Aspirin and Clopidogrel, two common components of DAPT, used in mouse studies. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental setup.

Compound Dosage Range Administration Route Frequency Notes
Aspirin 1 - 10 mg/kgOral (gavage), Intraperitoneal (IP)Once dailyThe dose should be sufficient to achieve irreversible inhibition of platelet COX-1.
Clopidogrel 5 - 20 mg/kgOral (gavage), Intraperitoneal (IP)Once dailyHigher doses may be required in some mouse strains due to differences in metabolism.

Note: The dosages provided are for general guidance and should be optimized for specific experimental conditions.

Experimental Protocols

Detailed methodologies for common administration routes are provided below. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Administration (Gavage)

Oral gavage ensures accurate dosing of a compound directly into the stomach.[4][5][6]

Materials:

  • Drug solution (Aspirin or Clopidogrel)

  • Sterile vehicle (e.g., water, saline, or 0.5% carboxymethylcellulose)

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for an adult mouse)

  • 1 ml syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dose volume. A safe gavage volume for mice is typically up to 10 ml/kg body weight.[5][6]

  • Restraint: Gently but firmly restrain the mouse to prevent movement and injury.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the mouth, allowing the mouse to swallow the tip. Gently advance the needle down the esophagus into the stomach. Do not force the needle to avoid tracheal insertion or esophageal perforation.[5][6]

  • Drug Administration: Once the needle is correctly positioned, slowly administer the drug solution.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.[4]

Materials:

  • Drug solution (Aspirin or Clopidogrel)

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringe (e.g., 1 ml) with a fine needle (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume for a mouse is 10 ml/kg.

  • Restraint: Position the mouse on its back and gently restrain it.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or major blood vessels.[4]

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then slowly inject the drug solution.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of discomfort or adverse reactions.

Signaling Pathways and Experimental Workflow

Mechanism of Action of DAPT Components

The following diagrams illustrate the signaling pathways inhibited by Aspirin and a P2Y12 inhibitor like Clopidogrel.

Aspirin_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Platelet_Activation Platelet Activation & Aggregation Thromboxane_A2->Platelet_Activation Aspirin Aspirin Aspirin->COX1 Inhibits P2Y12_Inhibitor_Mechanism ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Platelet_Activation Platelet Activation & Aggregation P2Y12_Receptor->Platelet_Activation Clopidogrel P2Y12 Inhibitor (e.g., Clopidogrel) Clopidogrel->P2Y12_Receptor Blocks DAPT_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., body weight, blood parameters) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization DAPT_Administration DAPT Administration (Drug + Vehicle Control) Randomization->DAPT_Administration Disease_Induction Disease/Injury Induction (e.g., thrombosis model) DAPT_Administration->Disease_Induction Monitoring Monitoring (e.g., clinical signs, body weight) Disease_Induction->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., thrombus size, infarct volume) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in DATPT Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Drug Affinity and Target Prediction Technology (DATPT) experiments. This resource is designed for researchers, scientists, and drug development professionals to find answers to common questions and troubleshoot issues encountered during their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to frequently asked questions and detailed troubleshooting guides for common problems in both experimental and computational aspects of DATPT.

Section 1: Experimental Assays

Q1: I'm observing high background noise in my fluorescence polarization (FP) assay. What are the common causes and solutions?

High background noise in FP assays can obscure the specific signal from your binding interaction, leading to a poor signal-to-noise ratio. The primary causes can be categorized into issues with reagents, the microplate, or the instrument setup.

Troubleshooting High Background Noise in FP Assays:

Potential CauseVerificationRecommended Solution
Autofluorescence of Assay Buffer or Compo... Measure the fluorescence of the buffer and individual components without the fluorescent tracer.Use phenol red-free media or switch to a buffer with low intrinsic fluorescence like PBS.
Non-specific Binding of Tracer to Microplate Compare the background signal in different types of microplates (e.g., polystyrene vs. non-binding surfaces).Use microplates with non-binding surfaces. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like Bovine Serum Albumin (BSA) to the buffer can also help.
Contaminated Reagents Prepare fresh reagents and compare the background signal to the old batch.Always use high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter.
High Concentration of Fluorescent Tracer Perform a serial dilution of your tracer and measure the fluorescence polarization. An optimal concentration should give a high signal without a high background.Determine the optimal tracer concentration, which should ideally be at or below the Kd of the interaction and provide a signal at least 3-fold above the background.
Light Scatter from Aggregated Protein Visually inspect the protein solution for turbidity. Centrifuge the protein solution at high speed before the assay.Optimize buffer conditions (pH, ionic strength) to improve protein solubility. Include additives like glycerol or non-ionic detergents if necessary.[1]
Incorrect Instrument Settings Review the gain settings, excitation/emission wavelengths, and read height in your plate reader's software.Optimize the gain setting to maximize the signal from the tracer without saturating the detector. Ensure the correct filter set for your fluorophore is in use.

Q2: My Isothermal Titration Calorimetry (ITC) data shows an unstable baseline or large spikes. How can I troubleshoot this?

A stable baseline is crucial for accurate ITC data analysis. Instability or spikes can arise from buffer mismatch, air bubbles, or improper instrument cleaning.

Troubleshooting ITC Baseline Issues:

Potential CauseVerificationRecommended Solution
Buffer Mismatch Run a control experiment by injecting the syringe solution (ligand in buffer) into the cell containing only buffer. Any significant heat change indicates a mismatch.Prepare a single, large batch of buffer. Use this exact buffer to dissolve both the protein and the ligand. For proteins, dialysis against the final buffer is highly recommended.[2]
Air Bubbles in Cell or Syringe Visually inspect the syringe for air bubbles before placing it in the instrument.Thoroughly degas all solutions before loading.[2] Use a slow, controlled motion when filling the syringe to prevent bubble formation.
Improper Instrument Cleaning If the baseline is consistently unstable across different experiments, it may indicate cell contamination.Follow the manufacturer's cleaning protocols rigorously between experiments.[2] For stubborn contaminants, a more stringent cleaning protocol with agents like Contrad 70 may be necessary.
Protein Aggregation/Precipitation Check the sample for visible precipitation after the experiment. A continuously drifting baseline can also be an indicator.Centrifuge the protein solution at high speed immediately before loading.[2] Optimize buffer conditions to ensure protein stability throughout the experiment.
High Stirring Speed Observe if the baseline noise decreases at a lower stirring speed.Use the lowest stirring speed that still ensures rapid mixing upon injection (typically 300-400 RPM).

Q3: The signal in my Surface Plasmon Resonance (SPR) experiment is too low. What steps can I take to improve it?

A low SPR signal can be due to insufficient ligand immobilization, poor analyte binding, or mass transport limitations.

Troubleshooting Low Signal in SPR:

Potential CauseVerificationRecommended Solution
Low Ligand Immobilization Level Check the response units (RU) after the immobilization step.Optimize the immobilization chemistry (e.g., pH of the coupling buffer for amine coupling). Increase the ligand concentration or the contact time during immobilization.
Inactive Immobilized Ligand Test the binding of a known, high-affinity binder to the immobilized surface.Ensure the ligand is stable and active in the immobilization buffer. Choose an immobilization strategy that preserves the ligand's native conformation (e.g., capture-based methods).
Low Analyte Concentration or Weak Affinity The response at saturating analyte concentrations is significantly lower than the theoretical maximum.Increase the concentration range of the analyte.[3] If the affinity is very weak, consider using a more sensitive assay or a competition-based format.
Mass Transport Limitation The binding sensogram shows a curved association phase even at high analyte concentrations.Increase the flow rate of the running buffer. Use a lower density ligand surface.[4]
Incorrect Buffer Composition The binding response is significantly different in buffers of varying pH or ionic strength.Optimize the running buffer to ensure it is compatible with both the ligand and the analyte and promotes binding.
Section 2: Computational Prediction

Q4: My computational model for predicting drug-target interactions has low accuracy. What are the common pitfalls?

Low accuracy in predictive models often stems from issues with the training data, feature representation, or the validation process.

Troubleshooting Low Accuracy in a Drug-Target Prediction Model:

Potential CauseVerificationRecommended Solution
Data Imbalance Check the ratio of known interacting pairs to non-interacting pairs in your training data.Employ techniques like down-sampling the majority class, up-sampling the minority class, or using more sophisticated methods like Synthetic Minority Over-sampling Technique (SMOTE).
Inadequate Feature Representation The chosen molecular descriptors for drugs and/or proteins may not be capturing the essential information for binding.Experiment with different types of features (e.g., 1D, 2D, 3D descriptors for drugs; sequence-based, structure-based, or physicochemical properties for proteins).
Data Leakage in Validation Review your cross-validation strategy. Are you ensuring that the same drug-target pairs are not present in both the training and testing sets?Use more rigorous cross-validation schemes, such as splitting by drugs or by targets, to get a more realistic estimate of performance on new entities.[1][5]
High Dimensionality and Redundant Features The number of features is very large compared to the number of data points, and many features may be highly correlated.Use feature selection techniques (e.g., recursive feature elimination) or dimensionality reduction methods (e.g., Principal Component Analysis - PCA) to select the most informative and non-redundant features.
Model Overfitting The model performs very well on the training data but poorly on the validation/test data.Use regularization techniques (e.g., L1 or L2 regularization), increase the size of the training data, or use a simpler model.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used in DATPT.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol is for determining the binding affinity of an unlabeled test compound by measuring its ability to compete with a fluorescently labeled tracer for binding to a target protein.

Materials:

  • Target protein in a suitable buffer

  • Fluorescently labeled tracer molecule

  • Unlabeled test compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with FP capabilities

  • Low-volume, non-binding 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer. The final concentration should be optimized, but a starting point is often around the Kd of the tracer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be low (typically 1-5 nM) to ensure that it is not in excess of the target protein.

    • Prepare a dilution series of the unlabeled test compound in assay buffer at 4X the final desired concentrations.

  • Assay Setup:

    • Add 5 µL of the 4X test compound dilutions to the wells of the 384-well plate.

    • For control wells, add 5 µL of assay buffer (for "no competitor" control) or a high concentration of a known inhibitor (for "maximum competition" control).

    • Add 5 µL of the 2X target protein solution to all wells except the "tracer only" control wells. To these, add 5 µL of assay buffer.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (typically 30-60 minutes). Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission filters for your fluorophore.

  • Data Analysis:

    • The raw millipolarization (mP) values are plotted against the logarithm of the test compound concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.

Mandatory Visualizations

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common experimental issues.

G cluster_observe Observation cluster_analyze Analysis cluster_hypothesize Hypothesis cluster_test Testing cluster_evaluate Evaluation cluster_resolve Resolution A Unexpected Result B Review Protocol & Data A->B Start C Identify Potential Causes (Reagents, Instrument, Human Error) B->C D Formulate Hypothesis for the Root Cause C->D E Design & Perform Control Experiment D->E F Analyze Control Experiment Results E->F G Problem Resolved? F->G H Implement Solution & Document Findings G->H Yes I Re-evaluate & Formulate New Hypothesis G->I No I->D

Caption: A logical workflow for systematic troubleshooting of experimental problems.

Hit Validation Workflow in Drug Discovery

This diagram outlines the typical progression from an initial high-throughput screening (HTS) hit to a validated lead compound.[5][6]

G cluster_screening Primary Screening cluster_confirmation Hit Confirmation cluster_validation Hit Validation cluster_lead Lead Generation A High-Throughput Screening (HTS) B Dose-Response Confirmation A->B Initial Hits C Orthogonal Assay (e.g., different technology) B->C Confirmed Hits D Biophysical Assay (e.g., SPR, ITC) to confirm direct binding C->D Triaged Hits E Cell-based Assay to confirm functional effect D->E F Validated Hit Series E->F

Caption: A typical workflow for hit validation in a drug discovery campaign.

Signaling Pathway of a Hypothetical Kinase Inhibitor

This diagram illustrates the mechanism of action of a hypothetical kinase inhibitor that targets a signaling pathway involved in cell proliferation.

G cluster_pathway Cell Proliferation Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Drug DATPT Inhibitor Drug->KinaseA inhibits

Caption: A simplified signaling pathway showing the inhibitory action of a DATPT compound.

References

Technical Support Center: Dual Antiplatelet Therapy (DAPT)

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The initial request specified "DATPT." However, publicly available information for "DATPT," a peptide-mimetic molecule, is limited and insufficient to generate the detailed technical support center requested. The query's depth and context strongly suggest a possible typographical error for "DAPT" (Dual Antiplatelet Therapy), a widely researched and critical area in cardiovascular therapeutics. This technical support center, therefore, focuses on DAPT to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals in this field.

This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize the use and understanding of Dual Antiplatelet Therapy in experimental and clinical research settings.

Frequently Asked Questions (FAQs)

1. What is Dual Antiplatelet Therapy (DAPT) and what is its primary mechanism of action?

Dual Antiplatelet Therapy (DAPT) is a cornerstone treatment that combines two different antiplatelet agents to prevent thrombotic events.[1] Typically, this involves combining aspirin with a P2Y12 receptor inhibitor.[1][2] Platelets, small cell fragments in the blood, are crucial for forming blood clots.[2] DAPT works by inhibiting two separate pathways of platelet activation and aggregation, leading to a more potent antithrombotic effect than either agent alone.[3]

  • Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which in turn reduces the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[3]

  • P2Y12 Inhibitors (e.g., Clopidogrel, Prasugrel, Ticagrelor): These drugs block the P2Y12 receptor on the platelet surface, preventing adenosine diphosphate (ADP) from binding and activating the platelet.[3]

2. What are the common P2Y12 inhibitors used in DAPT?

The most common P2Y12 inhibitors include:

  • Clopidogrel: An irreversible antagonist that requires metabolic activation in the liver.[4]

  • Prasugrel: A more potent and faster-acting irreversible antagonist, also a prodrug.[4]

  • Ticagrelor: A reversible, direct-acting P2Y12 inhibitor that does not require metabolic activation.[4]

3. How long should DAPT be administered?

The optimal duration of DAPT is a critical consideration and depends on the clinical indication, the type of coronary stent used, and the patient's individual balance of ischemic versus bleeding risk.[5][6]

  • Acute Coronary Syndrome (ACS): Generally, 12 months of DAPT is recommended.[6][7]

  • Stable Ischemic Heart Disease (SIHD) with a Drug-Eluting Stent (DES): A minimum of 6 months is often recommended.[7]

  • High Bleeding Risk (HBR): Shorter durations of 1-3 months may be considered to reduce bleeding complications.[8]

For specific scenarios, it's crucial to consult the latest clinical practice guidelines.[5][7]

4. What are the major risks associated with DAPT?

The primary risk of DAPT is bleeding, as the therapy inhibits the body's natural clotting ability.[2][9] Bleeding can range from minor (e.g., bruising, nosebleeds) to severe gastrointestinal bleeding or, in rare cases, intracranial hemorrhage.[2][10] The risk of bleeding must be carefully weighed against the benefit of preventing thrombotic events like myocardial infarction or stent thrombosis.[9][11]

5. What is "clopidogrel resistance" and how is it addressed?

Clopidogrel resistance, or high on-treatment platelet reactivity, refers to the reduced effectiveness of clopidogrel in some individuals.[12][13] This can be due to several factors, including:

  • Genetic Variations: Polymorphisms in the CYP2C19 gene, which encodes the liver enzyme responsible for activating the clopidogrel prodrug, can lead to decreased active metabolite levels.[4][13]

  • Drug-Drug Interactions: Certain drugs, like the proton pump inhibitor omeprazole, can inhibit CYP2C19 and reduce clopidogrel's efficacy.[4][14]

If clopidogrel resistance is suspected or confirmed through platelet function testing, alternative P2Y12 inhibitors like prasugrel or ticagrelor, which are less affected by CYP2C19 genetics, are often recommended.[4]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Unexpected Thrombotic Event During DAPT - Patient non-adherence to medication.- Clopidogrel resistance (genetic or drug-induced).[12][13]- Suboptimal initial dosage or loading.- Verify patient adherence.- Conduct platelet function testing or CYP2C19 genotyping.[13]- Consider switching from clopidogrel to a more potent P2Y12 inhibitor like prasugrel or ticagrelor.[4]
Minor Bleeding (e.g., increased bruising, prolonged bleeding from small cuts) - Expected pharmacodynamic effect of DAPT.[10]- Reassure the patient that this is a common side effect.- Advise on practical measures (e.g., applying pressure to cuts for longer).- Continue DAPT unless bleeding becomes severe.[14]
Significant Bleeding Event (e.g., gastrointestinal bleed) - Potentiation of bleeding risk by DAPT.[9]- Concomitant use of other medications that increase bleeding risk (e.g., NSAIDs, anticoagulants).[2]- Immediate medical evaluation is required.- Physician-guided interruption or discontinuation of DAPT may be necessary.[9]- For GI bleeds, consider co-prescription of a proton pump inhibitor (PPI), being mindful of potential interactions with clopidogrel.[14]
Patient Experiencing Dyspnea (Shortness of Breath) - Known side effect, particularly associated with ticagrelor.[4][10]- Evaluate the severity and onset of symptoms.- If mild and transient, monitor the patient.- If persistent or severe, consider switching to a different P2Y12 inhibitor after consulting with the supervising clinician.
Variable Platelet Inhibition in Experimental Models - Differences in drug metabolism between species.- Issues with drug formulation, solubility, or stability.- Inaccurate dosing calculations.- Ensure the animal model has comparable metabolic pathways (e.g., CYP enzymes) if using a prodrug like clopidogrel.- Prepare fresh drug solutions and validate solubility.- Double-check all dosage calculations based on the latest pharmacological data.

Data Presentation: DAPT Agents and Risk Scores

Table 1: Common Dual Antiplatelet Therapy Agents
Agent Class Mechanism of Action Metabolism Key Characteristics
Aspirin COX-1 InhibitorIrreversible inhibition of COX-1, preventing Thromboxane A2 synthesis.[3]Hepatic (CYP2C9)[4]Lifelong therapy often recommended for secondary prevention.[5] Recommended dose: 81 mg daily (75-100 mg range).[7]
Clopidogrel P2Y12 InhibitorIrreversible ADP receptor antagonist.[4]Prodrug, requires activation by hepatic CYP2C19.[4]Slower onset of action. Efficacy can be reduced by genetic variants and drug interactions.[4][13]
Prasugrel P2Y12 InhibitorIrreversible ADP receptor antagonist.[4]Prodrug, requires hepatic activation.Faster onset and more potent than clopidogrel. Contraindicated in patients with a history of stroke or TIA.[4]
Ticagrelor P2Y12 InhibitorReversible ADP receptor antagonist.[4]Not a prodrug, direct-acting.Faster onset of action than clopidogrel. Associated with side effects of dyspnea and bradycardia.[4]
Table 2: Clinical Risk Scores for DAPT Decision-Making
Risk Score Purpose Key Components Clinical Implication
PRECISE-DAPT Score Predicts out-of-hospital bleeding risk within one year after coronary stent placement.[6]Age, creatinine clearance, hemoglobin, white blood cell count, prior spontaneous bleeding.[6]Helps identify patients who may benefit from a shorter duration of DAPT to minimize bleeding risk.[6]
DAPT Score Predicts the risk-benefit ratio of extending DAPT beyond 12 months.[6]Age, smoking status, diabetes, history of MI or PCI, stent diameter, stent type (DES), congestive heart failure.Helps identify patients who may derive a net benefit from prolonged DAPT by reducing ischemic events without an excessive increase in bleeding.[6]

Experimental Protocols

Protocol 1: Assessment of Platelet Reactivity Using Light Transmission Aggregometry (LTA)

Objective: To quantify the degree of platelet aggregation in response to specific agonists, thereby measuring the efficacy of antiplatelet agents.

Methodology:

  • Sample Collection: Draw whole blood into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP (supernatant).

    • Carefully transfer the PRP to a new tube.

  • Platelet-Poor Plasma (PPP) Preparation:

    • Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells.

    • The resulting supernatant is the PPP, which is used as a blank (100% aggregation).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 250 x 10⁹/L) using PPP.

  • Aggregation Assay:

    • Pre-warm the PRP sample to 37°C in the aggregometer.

    • Add a specific platelet agonist (e.g., ADP for P2Y12 function, arachidonic acid for COX-1 function).

    • Record the change in light transmittance for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. Reduced aggregation in the presence of an agonist indicates effective antiplatelet therapy.

Protocol 2: Point-of-Care Platelet Function Testing (VerifyNow System)

Objective: To provide a rapid assessment of on-treatment platelet reactivity, often used to identify clopidogrel resistance.

Methodology:

  • Sample Collection: Collect a whole blood sample in a Greiner blue top (3.2% sodium citrate) tube.

  • Assay Preparation: Select the appropriate VerifyNow assay cartridge.

    • VerifyNow Aspirin: Measures aspirin's effect on the COX-1 pathway. Results are reported in Aspirin Reaction Units (ARU). A value >550 ARU may indicate aspirin resistance.[12][15]

    • VerifyNow P2Y12: Measures the effect of P2Y12 inhibitors. Results are reported in P2Y12 Reaction Units (PRU). A value >208 PRU may indicate clopidogrel resistance.[15]

  • Running the Assay:

    • Insert the cartridge into the VerifyNow instrument.

    • Follow the on-screen prompts to add the blood sample to the cartridge.

  • Data Interpretation: The instrument automatically performs the assay and provides a quantitative result within minutes. These results can guide therapeutic decisions, such as the need to switch to a different P2Y12 inhibitor.

Mandatory Visualizations

DAPT_Mechanism cluster_platelet Platelet cluster_drugs DAPT Agents AA Arachidonic Acid (AA) COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 (TXA2) TXA2_Receptor TXA2 Receptor TXA2->TXA2_Receptor COX1->TXA2 Activation Platelet Aggregation & Activation TXA2_Receptor->Activation ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor P2Y12_Receptor->Activation Aspirin Aspirin Aspirin->COX1 Inhibits P2Y12_Inhibitors P2Y12 Inhibitors (Clopidogrel, Prasugrel, Ticagrelor) P2Y12_Inhibitors->P2Y12_Receptor Blocks

Caption: Mechanism of action for Dual Antiplatelet Therapy (DAPT).

DAPT_Workflow Start Patient with ACS or undergoing PCI Initiate_DAPT Initiate DAPT (Aspirin + P2Y12 Inhibitor) Start->Initiate_DAPT Risk_Assess Assess Ischemic vs. Bleeding Risk Initiate_DAPT->Risk_Assess High_Bleed High Bleeding Risk Risk_Assess->High_Bleed High Bleed Standard_Risk Standard Risk Risk_Assess->Standard_Risk Balanced High_Ischemic High Ischemic Risk Risk_Assess->High_Ischemic High Ischemic Short_DAPT Consider Short-Duration DAPT (e.g., 1-3 months) High_Bleed->Short_DAPT Standard_DAPT Standard DAPT Duration (e.g., 6-12 months) Standard_Risk->Standard_DAPT Extended_DAPT Consider Extended DAPT (>12 months) High_Ischemic->Extended_DAPT Monitor Monitor for Events (Bleeding or Thrombosis) Short_DAPT->Monitor Standard_DAPT->Monitor Extended_DAPT->Monitor End Continue Aspirin Monotherapy Monitor->End

Caption: Clinical decision workflow for DAPT duration.

References

Addressing solubility problems with DATPT in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with DATPT in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of DATPT.

Problem 1: DATPT powder is not dissolving in aqueous buffer.

  • Possible Cause: DATPT has low intrinsic aqueous solubility.

  • Solution: Employ solubility enhancement techniques. Refer to the table below for a comparison of common methods.

Method Principle Advantages Considerations
pH Adjustment Modifying the pH to ionize DATPT, increasing its polarity and affinity for water.Simple and cost-effective.DATPT stability may be pH-dependent. Requires determination of pKa.
Co-solvents Adding a water-miscible organic solvent to the aqueous solution to reduce polarity.[1][2]Effective for many non-polar compounds.The co-solvent may affect downstream cellular assays. Toxicity of the co-solvent must be considered.
Surfactants Using surfactants to form micelles that encapsulate the hydrophobic DATPT molecules.[3]Can significantly increase solubility.Surfactants can interfere with biological membranes and assays.
Complexation Employing cyclodextrins to form inclusion complexes with DATPT.[1][4]Can improve stability and bioavailability.Stoichiometry of the complex needs to be determined.

Problem 2: DATPT precipitates out of solution after initial dissolution.

  • Possible Cause 1: The solution is supersaturated.

  • Solution 1: Prepare a stock solution at a higher concentration in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.

  • Possible Cause 2: Temperature fluctuations are affecting solubility.

  • Solution 2: Ensure the solution is maintained at a constant temperature. Some compounds are less soluble at lower temperatures.

  • Possible Cause 3: The buffer composition is incompatible with DATPT.

  • Solution 3: Evaluate the ionic strength and presence of salts in your buffer, as these can influence the solubility of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for DATPT?

A1: Due to its hydrophobic nature, it is recommended to first dissolve DATPT in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before preparing aqueous solutions.

Q2: How can I determine the optimal pH for dissolving DATPT?

A2: The solubility of ionizable drugs can be highly dependent on pH.[5] To find the optimal pH, you will need to know the pKa of DATPT. The general rule is to adjust the pH to at least 2 units above the pKa for an acidic compound and 2 units below the pKa for a basic compound to ensure it is in its ionized, more soluble form.

Q3: Are there any known incompatibilities of DATPT with common excipients?

A3: While specific incompatibility data for DATPT is still under investigation, it is advisable to perform compatibility studies with your chosen excipients (co-solvents, surfactants, etc.) to ensure they do not degrade the compound or interfere with your experimental model.

Q4: Can I use sonication to aid in the dissolution of DATPT?

A4: Yes, sonication can be a useful technique to break down particle aggregates and enhance the dissolution rate.[5] However, prolonged or high-energy sonication may generate heat and potentially degrade the compound. It is recommended to use an ice bath during sonication to mitigate heating.

Experimental Protocols

Protocol 1: Preparation of a DATPT Stock Solution using a Co-solvent

  • Weigh the desired amount of DATPT powder in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO to the tube.

  • Vortex the tube until the DATPT is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Perform a serial dilution of this stock solution into your aqueous experimental buffer to achieve the desired final concentration. Ensure rapid mixing during dilution to prevent precipitation.

Protocol 2: pH-Modification for Enhanced Solubility

  • Determine the pKa of DATPT through experimental or in-silico methods.

  • Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.

  • Add a pre-weighed amount of DATPT to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of DATPT in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each pH.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to working with DATPT.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Weigh DATPT dissolve Dissolve in Organic Solvent start->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute assay Perform Cell-Based Assay dilute->assay data Data Acquisition assay->data check Precipitation? assay->check check->data No optimize Optimize Solvent/ pH/Concentration check->optimize Yes optimize->dilute

Caption: Experimental workflow for preparing and using DATPT solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K DATPT DATPT DATPT->Receptor Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Hypothetical signaling pathway inhibited by DATPT.

References

Improving the stability of DATPT in experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of DATPT in experimental conditions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is DATPT and what is its mechanism of action?

DATPT is a peptide-mimetic small molecule identified as an inhibitor of the interaction between Sorting Nexin 9 (SNX9) and p47phox.[1][2][3] By blocking the SNX9-p47phox interaction within the endosome, DATPT effectively suppresses the production of reactive oxygen species (ROS) and inflammatory cytokines.[1][2] Its dual anti-inflammatory and antibacterial functions make it a subject of research for conditions like sepsis.[1]

Q2: What are the recommended storage conditions for DATPT?

For optimal stability, DATPT should be handled and stored according to the following guidelines:

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) 4°CShort-termKeep dry and sealed.
-20°C or -80°CLong-termKeep dry and sealed.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Keep sealed to prevent moisture absorption.[2]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Keep sealed to prevent moisture absorption.[2]

Q3: How should I prepare a working solution of DATPT for in vivo experiments?

A common protocol for preparing a 2.5 mg/mL working solution of DATPT for in vivo use is as follows:

  • Prepare a 25 mg/mL stock solution of DATPT in DMSO.

  • To prepare 1 mL of the working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

Note: It is recommended to use this formulation with caution for dosing periods exceeding two weeks.[2]

Troubleshooting Guide

Q4: I am observing a loss of DATPT activity in my cell-based assays. What could be the cause?

A loss of activity could be due to several factors related to DATPT stability:

  • Improper Storage: Ensure that both the solid compound and DMSO stock solutions are stored at the correct temperatures and protected from moisture.[2] Repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Instability in Aqueous Media: Peptide-mimetics can be susceptible to hydrolysis, especially at non-optimal pH. The stability of DATPT in your specific cell culture medium at 37°C may be limited. Consider preparing fresh dilutions for each experiment.

  • Adsorption to Plastics: Peptides and peptide-mimetics can sometimes adsorb to the surface of plastic labware. Using low-protein-binding tubes and pipette tips may help mitigate this issue.

  • Enzymatic Degradation: If using a medium containing serum, proteases present in the serum could potentially degrade DATPT.

Q5: My DATPT solution appears cloudy or shows precipitation. What should I do?

Precipitation can occur for several reasons:

  • Low Solubility in Aqueous Buffers: DATPT has high solubility in DMSO, but its solubility in aqueous buffers like PBS or cell culture media is likely much lower. When diluting your DMSO stock, ensure rapid and thorough mixing to prevent the compound from crashing out of solution.

  • Incorrect Solvent for Dilution: Always dilute the DMSO stock solution into your final aqueous buffer, not the other way around. Adding an aqueous buffer directly to a concentrated DMSO stock can cause precipitation.

  • Buffer Composition: The pH and ionic strength of your buffer can affect the solubility of DATPT. See the experimental protocol below for how to test solubility in different buffers.

Data Presentation: Illustrative Stability of DATPT

The following table presents hypothetical data to illustrate the stability of DATPT under various conditions. Researchers should perform their own stability studies to obtain precise data for their specific experimental setup.

ConditionIncubation TimePercent of Intact DATPT Remaining (Hypothetical)
pH Stability in PBS (25°C)
pH 5.024 hours95%
pH 7.424 hours92%
pH 8.524 hours85%
Temperature Stability in PBS, pH 7.4
4°C48 hours98%
25°C (Room Temperature)48 hours90%
37°C48 hours75%
Stability in Cell Culture Media (37°C, 5% CO2)
DMEM + 10% FBS24 hours80%
RPMI-1640 (serum-free)24 hours88%

Experimental Protocols

Protocol: Assessing the Stability of DATPT in Aqueous Buffers

This protocol provides a framework for determining the stability of DATPT under various experimental conditions.

  • Preparation of DATPT Stock Solution: Prepare a 10 mM stock solution of DATPT in 100% DMSO.

  • Preparation of Test Buffers: Prepare a set of buffers with varying pH values (e.g., PBS at pH 5.0, 7.4, and 8.5) and your desired cell culture media.

  • Incubation:

    • Dilute the DATPT stock solution to a final concentration of 100 µM in each test buffer.

    • Aliquot the solutions into low-protein-binding tubes.

    • Incubate the tubes at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, and 48 hours). Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.

  • Analysis:

    • Thaw the samples.

    • Analyze the concentration of intact DATPT using High-Performance Liquid Chromatography (HPLC) with a C18 column. .

    • Compare the peak area of DATPT at each time point to the peak area at time 0 to determine the percentage of remaining intact compound.

Mandatory Visualizations

DATPT_Signaling_Pathway cluster_endosome Endosome SNX9 SNX9 p47phox p47phox SNX9->p47phox Interacts with ROS_Cytokines Reactive Oxygen Species & Inflammatory Cytokines p47phox->ROS_Cytokines Promotes Production DATPT DATPT DATPT->SNX9 Inhibits Interaction Inflammation Inflammation ROS_Cytokines->Inflammation Leads to

Caption: Signaling pathway showing DATPT's mechanism of action.

Troubleshooting_Workflow Start Reduced DATPT Activity or Precipitation Observed CheckStorage Proper Storage Conditions? Start->CheckStorage CheckDilution Correct Dilution Procedure? CheckStorage->CheckDilution Yes FixStorage Store at -80°C in Aliquots, Protect from Moisture CheckStorage->FixStorage No CheckMedia Instability in Media Suspected? CheckDilution->CheckMedia Yes FixDilution Add DMSO Stock to Buffer with Rapid Mixing CheckDilution->FixDilution No CheckAdsorption Adsorption to Plastics? CheckMedia->CheckAdsorption Yes FixMedia Prepare Freshly for Each Experiment, Run Stability Assay CheckMedia->FixMedia No FixAdsorption Use Low-Protein-Binding Labware CheckAdsorption->FixAdsorption No End Problem Resolved CheckAdsorption->End Yes FixStorage->CheckDilution FixDilution->CheckMedia FixMedia->CheckAdsorption FixAdsorption->End

Caption: Troubleshooting workflow for DATPT stability issues.

References

Common pitfalls to avoid when working with DATPT.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DATPT, a peptide-mimetic molecule that inhibits the SNX9-p47phox interaction. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is DATPT and what is its mechanism of action?

DATPT is a peptide-mimetic small molecule derived from the 12WLVSKF17 motif of the Mycobacterium tuberculosis protein Rv3364c.[1][2] It functions by blocking the interaction between Sorting Nexin 9 (SNX9) and p47phox, a critical component of the NADPH oxidase complex.[1][2][3] This inhibition suppresses the production of reactive oxygen species (ROS) and inflammatory cytokines, making it a promising candidate for sepsis therapy.[1][2]

Q2: What are the recommended storage conditions for DATPT?

For optimal stability, lyophilized DATPT should be stored at -20°C, desiccated.[4] Long-term storage of DATPT in solution is not recommended. If you must store it in solution, prepare aliquots in tightly sealed vials and store at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.[5]

Q3: What is the best solvent for dissolving DATPT?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of DATPT. For in vivo studies, further dilution in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline may be necessary. It is crucial to ensure complete dissolution, which may be aided by sonication.

Q4: What are the known off-target effects of DATPT?

Currently, there is limited publicly available information on the specific off-target effects of DATPT. As with any small molecule inhibitor, the potential for off-target effects should be considered. Researchers should include appropriate controls in their experiments to monitor for unintended effects. General strategies to mitigate off-target effects in drug discovery include careful dose-response studies and profiling against a panel of related molecular targets.[6][7][8][9][10]

Q5: What is the antibacterial activity of DATPT?

DATPT has demonstrated potent antibacterial activities, which are attributed to a reduction in ATP production and leakage of intracellular ATP from bacteria.[2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of ROS production. 1. DATPT degradation: Improper storage or handling of DATPT can lead to its degradation.[4][5] 2. Suboptimal concentration: The concentration of DATPT may be too low to effectively inhibit the SNX9-p47phox interaction. 3. Cell permeability issues: The molecule may not be efficiently entering the cells.1. Storage and Handling: Ensure DATPT is stored at -20°C in a desiccated environment. Prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles.[4][5] 2. Dose-Response Experiment: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. 3. Permeabilization Control: Use a positive control for cell permeability to ensure that the cells are being effectively treated.
High variability in in vivo sepsis model results. 1. Inconsistent CLP procedure: The cecal ligation and puncture (CLP) model is technique-sensitive and variations can lead to high variability in outcomes.[11][12][13] 2. Animal health and microbiome differences: The baseline health and gut microbiome of the animals can significantly impact the response to sepsis induction.1. Standardized CLP Protocol: Adhere to a strictly standardized CLP protocol. Ensure consistent ligation site and puncture size.[11][12] 2. Animal Acclimation and Health Screening: Allow for a proper acclimation period for the animals and screen for any pre-existing health issues. Consider co-housing animals to normalize gut microbiota.
Precipitation of DATPT in aqueous solutions. 1. Poor solubility: DATPT, like many peptide-mimetics, may have limited solubility in aqueous buffers.[14] 2. Incorrect solvent for final dilution: The final dilution buffer may not be compatible with the DMSO stock solution.1. Use of Co-solvents: For in vivo administration, use a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 to improve solubility. 2. Gradual Dilution: When diluting the DMSO stock, add it to the aqueous buffer slowly while vortexing to prevent precipitation.
Observed cytotoxicity at effective concentrations. 1. On-target toxicity: The inhibition of the SNX9-p47phox pathway may have unintended consequences in certain cell types. 2. Off-target effects: DATPT may be interacting with other cellular targets, leading to toxicity.[6][7][8][9][10]1. Dose Optimization: Determine the lowest effective concentration that achieves the desired therapeutic effect with minimal cytotoxicity. 2. Off-target Profiling: If significant cytotoxicity is observed, consider performing a broader screen to identify potential off-target interactions.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 (in vitro) ~500-fold lower than 12WLVSKF17 peptideInhibition of SNX9-p47phox interaction[2]
IC50 (in vivo) ~2000-fold lower than 12WLVSKF17 peptideCLP-induced sepsis mouse model[2]

Experimental Protocols

In Vitro Inhibition of SNX9-p47phox Interaction Assay

Objective: To determine the in vitro efficacy of DATPT in blocking the interaction between SNX9 and p47phox.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media and conditions.

  • DATPT Preparation: Prepare a stock solution of DATPT in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of DATPT for a predetermined time. Include a vehicle control (DMSO) and a positive control if available.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the inflammatory response and the interaction between SNX9 and p47phox.

  • Co-immunoprecipitation: Lyse the cells and perform co-immunoprecipitation using an antibody against either SNX9 or p47phox.

  • Western Blotting: Analyze the immunoprecipitated proteins by Western blotting using antibodies against both SNX9 and p47phox to assess the extent of their interaction.

  • Data Analysis: Quantify the band intensities to determine the concentration at which DATPT inhibits 50% of the SNX9-p47phox interaction (IC50).

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model

Objective: To evaluate the in vivo efficacy of DATPT in a mouse model of polymicrobial sepsis.

Methodology:

  • Animal Preparation: Use age- and weight-matched mice. Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum at a predetermined distance from the distal end. The severity of sepsis can be modulated by the ligation site.

    • Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.[11][12][13]

  • DATPT Administration: Administer DATPT (dissolved in a suitable vehicle) to the mice at a predetermined dose and time point relative to the CLP procedure (e.g., intraperitoneally immediately after surgery). Include a vehicle control group.

  • Monitoring: Monitor the mice for survival, clinical signs of sepsis (e.g., lethargy, piloerection), and body temperature at regular intervals.

  • Sample Collection: At specified time points, collect blood and tissue samples for analysis of bacterial load, cytokine levels, and other relevant biomarkers.

  • Data Analysis: Analyze survival rates using Kaplan-Meier curves and compare biomarker levels between the DATPT-treated and vehicle control groups.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds SNX9 SNX9 TLR4->SNX9 Activates signaling cascade leading to p47phox p47phox SNX9->p47phox Interacts with NADPH_Oxidase NADPH Oxidase Complex p47phox->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces NFkB NF-κB Activation ROS->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Induces transcription of DATPT DATPT DATPT->SNX9 Inhibits interaction with p47phox

Caption: Mechanism of action of DATPT in inhibiting the TLR4 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies solubility Solubility & Stability Assessment binding_assay SNX9-p47phox Binding Assay solubility->binding_assay ros_assay ROS Production Assay binding_assay->ros_assay cytokine_assay Cytokine Release Assay ros_assay->cytokine_assay antibacterial_assay Antibacterial Activity Assay cytokine_assay->antibacterial_assay animal_model CLP Sepsis Animal Model antibacterial_assay->animal_model dosing DATPT Dosing & Administration animal_model->dosing monitoring Survival & Clinical Score Monitoring dosing->monitoring analysis Biomarker & Histological Analysis monitoring->analysis end End: Efficacy & Safety Profile analysis->end start Start: DATPT Compound start->solubility

Caption: Experimental workflow for evaluating the efficacy of DATPT.

References

Technical Support Center: Optimizing Incubation Times for DATPT Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. The compound "DATPT" is treated as a hypothetical apoptosis-inducing agent for illustrative purposes, and the experimental data presented are examples. Researchers should validate all protocols and findings in their specific experimental context.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal incubation time for DATPT treatment in cell culture experiments.

Q1: My initial DATPT treatment shows no significant effect on cell viability. What should I do?

A1: If you observe no significant decrease in cell viability after the initial treatment, consider the following troubleshooting steps:

  • Inadequate Incubation Time: The incubation period may be too short for DATPT to induce a measurable apoptotic response. It is recommended to perform a time-course experiment to identify the optimal exposure duration.

  • Suboptimal Concentration: The concentration of DATPT might be too low. A dose-response experiment should be conducted to determine the effective concentration range for your specific cell line.

  • Cell Line Resistance: The cell line you are using may be resistant to DATPT-induced apoptosis. Consider using a positive control (e.g., staurosporine) to confirm that the apoptosis detection assay is working correctly.

  • Compound Stability: Ensure that the DATPT stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q2: I'm observing high variability in my results between replicate experiments. How can I improve consistency?

A2: High variability can be caused by several factors. To improve consistency:

  • Standardize Cell Seeding: Ensure that a consistent number of cells are seeded in each well and that they are evenly distributed. Cell confluence at the time of treatment should be consistent across experiments (typically 70-80%).

  • Precise Timing: Start and stop the DATPT treatment at precisely the same time points for all samples.

  • Homogeneous Reagent Mixing: Ensure that DATPT is thoroughly mixed into the culture medium before application to the cells.

  • Instrument Calibration: Regularly calibrate pipettes and other laboratory equipment to ensure accurate measurements.

Q3: How do I perform a time-course experiment to optimize the incubation time?

A3: A time-course experiment involves treating your cells with a fixed concentration of DATPT and measuring the response at several different time points.

Experimental Workflow: Optimizing Incubation Time

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_analysis Analysis seed Seed cells and allow to attach overnight prep_d Prepare DATPT stock and working solutions treat Treat cells with a fixed concentration of DATPT t0 Time 0 hr treat->t0 t6 Time 6 hr treat->t6 t12 Time 12 hr treat->t12 t24 Time 24 hr treat->t24 t48 Time 48 hr treat->t48 assay Perform cell viability or apoptosis assay t0->assay t6->assay t12->assay t24->assay t48->assay data Collect and analyze data assay->data optimal Determine optimal incubation time data->optimal

Caption: Workflow for optimizing DATPT incubation time.

Table 1: Example Time-Course Experiment Data

This table shows hypothetical data from a time-course experiment on a cancer cell line treated with 10 µM DATPT.

Incubation Time (hours)Cell Viability (%)Caspase-3/7 Activity (Fold Change)
0100 ± 4.51.0 ± 0.1
695 ± 5.11.8 ± 0.3
1278 ± 6.24.5 ± 0.6
2452 ± 4.88.2 ± 0.9
4825 ± 3.93.1 ± 0.5

Data are represented as mean ± standard deviation.

From this example data, an incubation time of 24 hours appears to be optimal, as it results in a significant decrease in cell viability and the highest caspase activity. The decrease in caspase activity at 48 hours may indicate that the peak of apoptosis has passed and cells are progressing to secondary necrosis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for DATPT?

A1: Based on preliminary studies, DATPT is believed to be an apoptosis-inducing agent that acts through the extrinsic apoptosis pathway. It is hypothesized to bind to and activate death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of a caspase cascade.

Signaling Pathway: Proposed DATPT Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DATPT DATPT DR Death Receptor DATPT->DR Binds and activates FADD FADD (Adaptor Protein) DR->FADD Recruits ProC8 Pro-caspase-8 FADD->ProC8 Recruits C8 Caspase-8 (Active) ProC8->C8 Cleavage ProC3 Pro-caspase-3 C8->ProC3 Cleavage C3 Caspase-3 (Active) ProC3->C3 Cleavage Apoptosis Apoptosis C3->Apoptosis Executes

Caption: Proposed extrinsic apoptosis pathway induced by DATPT.

Q2: Can you provide a detailed protocol for a cell viability assay to test DATPT efficacy?

A2: Certainly. The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • DATPT Treatment: Prepare serial dilutions of DATPT in culture medium. Remove the old medium from the wells and add 100 µL of the DATPT-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve DATPT, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Q3: How can I confirm that DATPT is inducing apoptosis and not another form of cell death?

A3: To confirm apoptosis, you should perform assays that detect specific hallmarks of this process. A caspase activity assay is a good choice.

Protocol: Caspase-Glo® 3/7 Assay (Promega)

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change relative to the vehicle control. An increase in caspase-3/7 activity is a strong indicator of apoptosis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with DATPT.

Frequently Asked Questions (FAQs)

Q1: What is DATPT and what is its primary function?

A1: DATPT is a peptide-mimetic molecule (sequence: 12WLVSKF17) designed as a specific inhibitor of the interaction between Sorting Nexin 9 (SNX9) and p47phox.[1][2][3] Its primary function is to block this interaction within endosomes, which in turn suppresses the assembly and activation of the NADPH oxidase 2 (NOX2) enzyme complex. This inhibition leads to a reduction in the production of reactive oxygen species (ROS) and inflammatory cytokines, giving DATPT potent anti-inflammatory and antibacterial properties.[1][2][3] It is currently investigated for its therapeutic potential in conditions like sepsis.[1][3]

Q2: What is the signaling pathway targeted by DATPT?

A2: DATPT targets the activation pathway of the NOX2 NADPH oxidase complex, a key enzyme in innate immunity responsible for generating superoxide radicals. In resting cells, the components of this enzyme are disassembled, with the catalytic core (gp91phox/NOX2 and p22phox) located in the membrane and the regulatory subunits (p47phox, p67phox, p40phox) in the cytosol.[1][4] Upon receiving an inflammatory or pathogenic stimulus, the cytosolic subunit p47phox is phosphorylated. This triggers a conformational change that allows it to translocate to the membrane and act as an organizer, scaffolding the assembly of the full, active NOX2 complex. DATPT specifically inhibits the interaction between SNX9 and p47phox, which is understood to be a critical step for the localization and assembly of the complex at the endosomal membrane, thereby preventing ROS production.

Q3: What are the key experiments to characterize the effect of DATPT?

A3: To fully characterize the effects of DATPT, a series of in vitro experiments are recommended:

  • Co-Immunoprecipitation (Co-IP): To confirm that DATPT disrupts the interaction between SNX9 and p47phox directly within a cellular context.

  • Cellular ROS Assay: To quantify the inhibitory effect of DATPT on the production of reactive oxygen species in cells after stimulation. The DCFDA/H2DCFDA assay is a common method for this.

  • Cytokine Quantification ELISA: To measure the downstream effect of DATPT on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.

Mandatory Visualizations

DATPT_Signaling_Pathway cluster_cytosol Cytosol (Resting State) cluster_membrane Endosomal Membrane cluster_activation Activation Cascade cluster_assembly NOX2 Complex Assembly p47_inactive p47phox (autoinhibited) p47_active p47phox-P (Active) p47_inactive->p47_active p67 p67phox nox2_active Active NOX2 Complex p67->nox2_active p40 p40phox p40->nox2_active rac Rac-GDP rac_gtp Rac-GTP rac->rac_gtp snx9_cyto SNX9 snx9_mem SNX9 snx9_cyto->snx9_mem recruited nox2_inactive gp91phox (NOX2) nox2_inactive->nox2_active p22 p22phox p22->nox2_active stimulus Inflammatory Stimulus pkc PKC / Akt stimulus->pkc activates pkc->p47_inactive phosphorylates interaction SNX9-p47phox Interaction p47_active->interaction translocates to endosome via rac_gtp->nox2_active snx9_mem->interaction interaction->nox2_active organizes assembly datpt DATPT datpt->interaction BLOCKS ros ROS (Superoxide) nox2_active->ros produces CoIP_Workflow start 1. Treat & Stimulate Cells (Vehicle vs. DATPT) lysis 2. Lyse Cells (Non-denaturing buffer) start->lysis preclear 3. Add IP Antibody (e.g., anti-SNX9) lysis->preclear beads 4. Add Protein A/G Beads preclear->beads wash 5. Wash Beads (Remove non-specific binders) beads->wash elute 6. Elute Proteins wash->elute analysis 7. Western Blot (Probe for p47phox) elute->analysis result Result: Compare bands (Vehicle vs. DATPT) analysis->result DCFDA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed 1. Seed Cells (96-well plate) treat 2. Pre-treat with DATPT seed->treat load 3. Load with H2DCFDA (Serum-free, dark) treat->load wash 4. Wash Cells load->wash stimulate 5. Add Stimulus (e.g., LPS) wash->stimulate read 6. Read Fluorescence (Kinetic measurement) stimulate->read analyze 7. Calculate % Inhibition read->analyze

References

Technical Support Center: Troubleshooting DATPT Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Drug Affinity Responsive Target Profiling (DATPT) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflow. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during DATPT experiments.

Understanding the DATPT Assay

The Drug Affinity Responsive Target Profiling (DATPT) assay, often referred to as Drug Affinity Responsive Target Stability (DARTS), is a powerful technique to identify the protein targets of small molecules. The principle is based on the phenomenon that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to protease digestion. By comparing the protein degradation patterns between a drug-treated sample and a control sample, researchers can identify proteins that are protected from proteolysis by the small molecule, thus revealing potential drug targets.[1][2][3][4]

Experimental Workflow Overview

A typical DATPT experiment follows these key steps:

  • Lysate Preparation: Cellular or tissue lysates are prepared under conditions that maintain native protein conformations.

  • Compound Incubation: The lysate is incubated with the small molecule of interest or a vehicle control.

  • Protease Digestion: A protease is added to both the compound-treated and control samples to induce protein degradation.

  • Analysis: The protein profiles of the digested samples are analyzed, typically by SDS-PAGE followed by Western blotting or by mass spectrometry, to identify proteins that are protected from digestion in the compound-treated sample.

View Experimental Workflow Diagram

DATPT Experimental Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Digestion cluster_analysis Analysis start Start lysate Prepare Cell/Tissue Lysate start->lysate incubate_drug Incubate with Drug lysate->incubate_drug incubate_vehicle Incubate with Vehicle (Control) lysate->incubate_vehicle digest_drug Add Protease incubate_drug->digest_drug digest_vehicle Add Protease incubate_vehicle->digest_vehicle analysis SDS-PAGE / Western Blot / Mass Spectrometry digest_drug->analysis digest_vehicle->analysis interpretation Identify Protected Proteins analysis->interpretation

Caption: A flowchart illustrating the major steps of a DATPT/DARTS experiment.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: No difference in protein protection is observed between the drug-treated and vehicle-treated samples.

This is a common issue that can arise from several factors, leading to the inability to identify potential targets.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inadequate Compound Concentration The concentration of the small molecule may be too low to achieve sufficient target engagement. Perform a dose-response experiment to determine the optimal concentration. Often, concentrations in the low micromolar range (1–10 µM) are a good starting point.[1]
Insufficient Incubation Time The binding of the small molecule to its target may be slow. Increase the incubation time to allow the binding to reach equilibrium. For weakly binding ligands, this may require up to 2-4 hours.[1]
Over-digestion by Protease If the protease activity is too high or the digestion time is too long, all proteins, including the target, may be completely degraded, masking any protective effect.[1] Optimize the protease concentration and digestion time by performing a titration. The goal is to achieve partial digestion in the vehicle-treated control.[1][3]
Inactive Compound Ensure the compound is active and has not degraded. Use a fresh stock of the compound for each experiment.
Target Protein Not Expressed The target protein may not be present or is expressed at very low levels in the chosen cell or tissue type. Confirm the expression of the potential target protein using Western blotting or other methods.

View Troubleshooting Logic for No Differential Protection

Troubleshooting_No_Signal cluster_compound Compound-Related Issues cluster_protease Protease-Related Issues cluster_target Target-Related Issues start No Differential Protection Observed check_conc Is compound concentration optimal? start->check_conc check_incubation Is incubation time sufficient? check_conc->check_incubation Yes solution Optimize Conditions & Re-run Assay check_conc->solution No check_activity Is the compound active? check_incubation->check_activity Yes check_incubation->solution No check_digestion Is protease digestion optimized? check_activity->check_digestion Yes check_activity->solution No check_expression Is the target protein expressed? check_digestion->check_expression Yes check_digestion->solution No check_expression->solution Yes check_expression->solution No

Caption: A logical flowchart for troubleshooting the absence of a differential signal.

Issue 2: High background is observed in the Western blot analysis.

High background can obscure the specific signal of the target protein, making it difficult to interpret the results.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inadequate Blocking Insufficient blocking of the membrane can lead to non-specific binding of antibodies. Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA) and/or the blocking time.[5][6][7]
Antibody Concentration Too High High concentrations of primary or secondary antibodies can result in non-specific binding. Optimize the antibody concentrations by performing a titration.[7][8]
Insufficient Washing Inadequate washing can leave unbound antibodies on the membrane. Increase the number and/or duration of the washing steps. Including a detergent like Tween-20 in the wash buffer can also help.[5][6]
Contaminated Reagents Contaminated buffers or reagents can contribute to high background. Prepare fresh buffers and ensure all reagents are of high quality.
Membrane Drying Allowing the membrane to dry out at any stage can cause non-specific antibody binding. Ensure the membrane remains wet throughout the procedure.[6][9]
Issue 3: A weak or no signal is detected for the target protein.

A faint or absent signal for the target protein can prevent the assessment of its protection by the compound.

Possible Causes and Solutions

Possible CauseRecommended Solution
Low Protein Input The amount of total protein loaded onto the gel may be insufficient. Ensure an adequate protein concentration in the lysate (typically 1-3 mg/mL) and load a sufficient amount onto the gel.[1]
Low Antibody Affinity or Concentration The primary antibody may have low affinity for the target protein, or its concentration may be too low. Use a validated antibody and optimize its concentration.[1][8]
Suboptimal Protease Digestion Under-digestion may not be sufficient to see a difference between the treated and control samples. Optimize the protease concentration and digestion time.[1][3]
Poor Protein Transfer Inefficient transfer of the protein from the gel to the membrane will result in a weak signal. Verify the transfer efficiency using a total protein stain like Ponceau S.[10]
Target Protein Degradation The target protein may be unstable and degrade during sample preparation. Keep samples on ice and use protease inhibitors in the lysis buffer.[2][5]

Quantitative Data Presentation

In a DATPT assay, a dose-response experiment can provide quantitative data on the interaction between the small molecule and its target. Below is an example of how to present such data.

Table 1: Dose-Dependent Protection of Target Protein X by Compound Y

Compound Y Concentration (µM)Relative Band Intensity of Target Protein X (Normalized to Vehicle Control)Standard Deviation
0 (Vehicle)1.000.08
0.11.150.10
12.500.21
104.800.35
1004.950.38

Key Experimental Protocols

Click to view a detailed protocol for a DATPT assay followed by Western blot analysis.

1. Lysate Preparation

  • Grow cells to approximately 80-90% confluency.

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., M-PER) supplemented with a protease inhibitor cocktail.[2]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.[1][2]

2. Compound Incubation

  • Dilute the cell lysate to a final concentration of 1-3 mg/mL.

  • Aliquot the lysate into two tubes. To one tube, add the small molecule to the desired final concentration. To the other, add an equal volume of the vehicle (e.g., DMSO) as a control.[1]

  • Incubate the samples at room temperature for 30-60 minutes.[11]

3. Protease Digestion

  • Prepare a fresh stock solution of the protease (e.g., pronase or thermolysin).[1][12]

  • Add the protease to both the drug-treated and vehicle-treated samples. The optimal protease-to-protein ratio needs to be determined empirically through titration.[2][13]

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for partial digestion.

  • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating the samples.

4. SDS-PAGE and Western Blotting

  • Separate the digested proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.

  • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

  • Compare the band intensity of the target protein in the drug-treated sample to the vehicle-treated control to determine the degree of protection.

Signaling Pathway Visualization

The principle of the DATPT assay can be visualized as a signaling event where the binding of a small molecule to its target protein initiates a change in the protein's stability.

DATPT_Principle cluster_unbound Unbound State cluster_binding Binding Event cluster_bound Bound State cluster_outcome Outcome Target Target Protein Complex Target-Molecule Complex Target->Complex Binds Digestion Digestion Target->Digestion Susceptible SmallMolecule Small Molecule SmallMolecule->Complex Protection Protection Complex->Protection Resistant Protease Protease Protease->Digestion Protease->Protection

Caption: The binding of a small molecule stabilizes the target protein, protecting it from protease digestion.

References

Technical Support Center: DAPT (γ-Secretase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and experimental protocols for the handling and use of DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a potent γ-secretase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is DAPT and what is its primary mechanism of action?

A1: DAPT is a cell-permeable dipeptide that acts as a potent inhibitor of the γ-secretase enzyme complex.[1][2][3] By blocking γ-secretase, DAPT prevents the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP).[2][4][5] This inhibition blocks the release of the Notch Intracellular Domain (NICD), preventing its translocation to the nucleus and subsequent activation of target gene transcription.[1][4][6]

Q2: What is the best way to store DAPT powder and stock solutions?

A2: Proper storage is critical to maintain the stability and potency of DAPT. For the lyophilized powder, store it at -20°C, desiccated and protected from light; it is stable for up to 3 years from the date of receipt.[7][8] Once DAPT is reconstituted into a stock solution (e.g., in DMSO), it should be aliquoted into smaller working volumes to prevent repeated freeze-thaw cycles.[5][7] These aliquots are stable for up to 1 year at -80°C or for 1 month at -20°C.[7][9]

Q3: How do I prepare a stock solution of DAPT?

A3: DAPT is most commonly dissolved in dimethyl sulfoxide (DMSO).[7] For example, to create a 10 mM stock solution from 5 mg of powder (Molar Mass: 432.46 g/mol ), you would resuspend it in 1.16 mL of fresh, high-quality DMSO.[5] Ensure the powder is fully dissolved. For a 25 mM stock, 5 mg can be reconstituted in 462.43 µl of DMSO.[8]

Q4: What are typical working concentrations for DAPT in cell culture experiments?

A4: The optimal working concentration depends on the cell type and the specific biological question. However, a common range for inhibiting Notch signaling is 10-50 µM, with treatment times of 12-48 hours.[8] For studies focused on the reduction of β-amyloid (Aβ) production, much lower concentrations can be effective, with IC50 values reported in the nanomolar range (e.g., 20 nM in HEK293 cells).[4][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
DAPT precipitates after being added to aqueous culture medium. DAPT has low solubility in aqueous solutions.[5] The solvent (DMSO) from the stock solution disperses, causing the compound to fall out of solution.1. Dilute Immediately: Add the DAPT stock solution directly to the culture medium immediately before use.[5]2. Ensure Low Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.1% to avoid cell toxicity and solubility issues.[5]3. Pre-warm Medium: Ensure your culture medium is at 37°C before adding the DAPT stock solution.
Stock solution appears cloudy or contains crystals. The concentration may be too high, or the DMSO may have absorbed moisture, reducing solubility.[7] The solution may have come out of solution during freeze-thaw cycles.1. Warm Gently: Warm the vial to 37°C and agitate or vortex gently until the compound redissolves.[10]2. Use Fresh DMSO: Always use fresh, anhydrous-grade DMSO to prepare stock solutions, as absorbed moisture can decrease solubility.[7]3. Aliquot Properly: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][8]
Inconsistent or no effect observed in experiments. The compound may have degraded due to improper storage. The concentration used may be suboptimal for the specific cell line or target.1. Verify Storage Conditions: Confirm that the DAPT powder and stock solutions have been stored at the correct temperatures and protected from light.[5][8]2. Perform Dose-Response: Run a concentration-response curve (e.g., 1 µM to 50 µM) to identify the effective concentration for your experiment.3. Use a Positive Control: Confirm the experimental setup is working by using a known positive control for Notch inhibition or γ-secretase activity.
Cell toxicity or death is observed. The concentration of DAPT may be too high, leading to off-target effects or apoptosis. The final DMSO concentration may be toxic to the cells.1. Lower DAPT Concentration: Reduce the working concentration of DAPT. DAPT can induce apoptosis at higher concentrations.[8]2. Check DMSO Control: Run a vehicle control with the same final concentration of DMSO to ensure the solvent is not the cause of toxicity. The final DMSO concentration should ideally be ≤0.1%.[5]3. Reduce Treatment Duration: Decrease the incubation time of the cells with DAPT.

Quantitative Data Summary

Table 1: DAPT Inhibitory Concentrations (IC₅₀)

Target Cell Type IC₅₀ Value Citation
Aβ Production HEK 293 cells 20 nM [7]
Total Aβ Production Human Primary Neurons 115 nM [7][9]
Aβ42 Production Human Primary Neurons 200 nM [7][9]

| Cell Proliferation | SK-MES-1 cells | 11.3 µM |[7] |

Table 2: Solubility and Storage Stability

Parameter Details Citation
Solubility DMSO: ≤ 86 mg/mL (198.86 mM)Absolute Ethanol: ≤ 2.3 mM [5][7]
Storage (Powder) 3 years at -20°C (protect from light) [7]

| Storage (Stock Solution) | 1 year at -80°C (in solvent)1 month at -20°C (in solvent) |[7][9] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DAPT Stock Solution

Methodology:

  • Equilibrate the vial of DAPT powder (provided as a crystalline solid) to room temperature before opening.

  • Using sterile technique, add 1.16 mL of fresh, anhydrous-grade DMSO to 5 mg of DAPT powder (MW: 432.46 g/mol ).

  • Vortex the solution until the powder is completely dissolved. A brief, gentle warming to 37°C can aid dissolution if needed.

  • Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL).

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[5][7]

Protocol 2: General Protocol for In Vitro Cell Treatment

Methodology:

  • Culture cells to the desired confluency in appropriate multi-well plates.

  • On the day of the experiment, thaw an aliquot of the DAPT stock solution.

  • Prepare the final working concentrations of DAPT by diluting the stock solution into pre-warmed complete culture medium. For example, to make a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

  • Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Aspirate the old medium from the cells and replace it with the DAPT-containing medium or the vehicle control medium.

  • Incubate the cells for the desired treatment period (e.g., 24-48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • After incubation, proceed with downstream analysis (e.g., Western blot for protein expression, qPCR for gene expression, or cell viability assays).

Visualizations

DAPT Mechanism of Action: Notch Pathway Inhibition

DAPT_Notch_Pathway cluster_membrane Cell Membrane Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Complex Notch_Receptor->Gamma_Secretase Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Releases DAPT DAPT DAPT->Gamma_Secretase Inhibits Nucleus Nucleus NICD->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription Activates

Caption: DAPT inhibits γ-secretase, blocking Notch receptor cleavage and NICD release.

Experimental Workflow for DAPT Cell Treatment

DAPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock 1. Prepare 10 mM Stock in DMSO Dilute 2. Dilute Stock in 37°C Culture Medium Prep_Stock->Dilute Treat 4. Replace Medium with DAPT or Vehicle Control Dilute->Treat Seed_Cells 3. Seed Cells in Plate Seed_Cells->Treat Incubate 5. Incubate for 24-48 hours Treat->Incubate Harvest 6. Harvest Cells/Lysate/ Conditioned Medium Incubate->Harvest Analysis 7. Perform Downstream Assay (e.g., WB, qPCR) Harvest->Analysis

Caption: Workflow for a typical in vitro experiment using DAPT.

Troubleshooting Logic for DAPT Precipitation

DAPT_Troubleshooting Start Issue: DAPT Precipitates in Aqueous Medium Check_DMSO Is DMSO stock fresh & anhydrous? Start->Check_DMSO Check_Conc Is final DMSO concentration >0.1%? Check_DMSO->Check_Conc Yes Sol_DMSO Solution: Remake stock with fresh, anhydrous DMSO. Check_DMSO->Sol_DMSO No Check_Temp Was medium pre-warmed to 37°C? Check_Conc->Check_Temp No Sol_Conc Solution: Reduce stock volume to keep DMSO <0.1%. Check_Conc->Sol_Conc Yes Sol_Temp Solution: Always pre-warm medium before adding DAPT. Check_Temp->Sol_Temp No Success Problem Resolved Check_Temp->Success Yes

Caption: Decision tree for troubleshooting DAPT precipitation issues.

References

Validation & Comparative

Comparative Efficacy of DATPT in the Treatment of Sepsis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction.[1][2] Current standard of care primarily involves antibiotics and supportive therapies.[3] However, the high morbidity and mortality associated with sepsis underscore the urgent need for novel therapeutic interventions that can modulate the host's pathological response. This guide provides a comparative analysis of a novel investigational therapeutic, DATPT, against other emerging and established treatments for sepsis.

Hypothetical Profile of DATPT

For the purpose of this guide, DATPT (Dual-Action Therapeutic for Permeability and Thrombomodulation) is a hypothetical investigational drug designed to address two critical aspects of sepsis pathophysiology: endothelial barrier dysfunction and dysregulated coagulation. Its proposed mechanism of action involves the targeted restoration of endothelial integrity and modulation of the thrombotic-inflammatory response.

Mechanism of Action of DATPT and Comparator Therapies

The therapeutic landscape for sepsis is evolving, with a shift towards modulating the host's immune and coagulation responses.[4][5] The following table summarizes the mechanism of action of DATPT in comparison to other key therapeutic strategies.

Therapeutic Agent/ClassPrimary Mechanism of ActionTarget Pathway(s)
DATPT (Hypothetical) Restores endothelial barrier function and modulates thrombo-inflammation.Tie2/Angiopoietin pathway, Protein C pathway
Adrecizumab Stabilizes endothelial barrier and reduces vascular leakage.[4]Adrenomedullin (bio-ADM) pathway[4]
Thrombomodulin Binds thrombin to activate Protein C, exhibiting anticoagulant and anti-inflammatory properties.[4]Coagulation cascade, Protein C pathway
Anti-TNF-α Antibodies Neutralize the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).Inflammatory cytokine signaling
Corticosteroids Exert broad anti-inflammatory effects by inhibiting the production of multiple inflammatory mediators.[6]Glucocorticoid receptor signaling

Preclinical and Clinical Efficacy Data

The following tables present a summary of hypothetical preclinical and clinical data for DATPT, alongside reported data for comparator therapies.

Table 1: Preclinical Efficacy in Cecal Ligation and Puncture (CLP) Murine Sepsis Model

Treatment24-hour Survival Rate (%)Lung Vascular Leak (Evans Blue Dye Extravasation, µg/g tissue)Serum IL-6 levels (pg/mL)
Vehicle Control 20%55.2 ± 6.81250 ± 210
DATPT (10 mg/kg) 75%22.1 ± 4.5450 ± 85
Recombinant Human Activated Protein C (rhAPC) 50%35.8 ± 5.1780 ± 150
Anti-TNF-α Antibody 45%40.3 ± 6.2320 ± 60

Table 2: Phase II Clinical Trial Efficacy Data (Hypothetical for DATPT)

Treatment28-day All-Cause MortalityChange in SOFA Score at 72hIncidence of Serious Bleeding Events
Placebo + Standard of Care 35%-1.53%
DATPT (5 mg/kg) + Standard of Care 22%-3.24%
Thrombomodulin + Standard of Care 28%-2.15%

Experimental Protocols

Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This surgical model is widely used to mimic the polymicrobial nature of clinical sepsis.

  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are anesthetized with isoflurane.

  • Surgical Procedure: A 1-cm midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of fecal content is extruded.

  • Closure and Resuscitation: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers. Animals receive 1 mL of pre-warmed saline subcutaneously for fluid resuscitation.

  • Treatment Administration: DATPT or comparator agents are administered intravenously 1 hour post-CLP.

  • Monitoring: Survival is monitored for up to 7 days. Organ function, vascular permeability, and inflammatory markers are assessed at specified time points.

Measurement of Lung Vascular Leak (Evans Blue Dye Extravasation)
  • At 24 hours post-CLP, mice are injected with Evans blue dye (20 mg/kg) via the tail vein.

  • After 30 minutes of circulation, the animals are euthanized, and the lungs are perfused with saline to remove intravascular dye.

  • The lungs are harvested, weighed, and homogenized in formamide.

  • The homogenate is incubated at 60°C for 24 hours to extract the dye.

  • The optical density of the supernatant is measured at 620 nm to quantify the amount of extravasated dye.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of DATPT

DATPT_Mechanism cluster_endothelial_cell Endothelial Cell DATPT DATPT Tie2 Tie2 Receptor DATPT->Tie2 Activates EPCR EPCR DATPT->EPCR Enhances Binding Barrier_Integrity Endothelial Barrier Integrity Tie2->Barrier_Integrity Promotes Ang1 Angiopoietin-1 Ang1->Tie2 Agonist Ang2 Angiopoietin-2 Ang2->Tie2 Antagonist ProteinC Protein C EPCR->ProteinC Activates aPC Activated Protein C (aPC) EPCR->aPC Generates Thrombin Thrombin Thrombin->EPCR PAR1 PAR1 aPC->PAR1 Signals via Anti_Inflammation Anti-inflammatory Signaling PAR1->Anti_Inflammation Promotes Anti_Coagulation Anti-coagulant Effects PAR1->Anti_Coagulation Promotes Sepsis Sepsis Sepsis->Ang2 Increases Sepsis->Thrombin Increases

Caption: Hypothetical signaling pathway of DATPT.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_endpoints Endpoint Analysis (e.g., 24 hours) start Start: Murine Sepsis Model Induction (e.g., CLP) treatment Administer Treatment Groups: - Vehicle Control - DATPT - Comparator Drugs start->treatment monitoring Monitor Survival and Clinical Scores treatment->monitoring blood Blood Collection: - Cytokine Analysis (ELISA) - Coagulation Parameters monitoring->blood tissue Tissue Harvesting: - Lung (Vascular Leak Assay) - Liver, Kidney (Histopathology) monitoring->tissue data_analysis Data Analysis and Comparison blood->data_analysis tissue->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for preclinical evaluation of DATPT.

Disclaimer: DATPT is a fictional compound created for illustrative purposes within this guide. The presented data and mechanisms are hypothetical and intended to provide a framework for comparing novel sepsis therapeutics.

References

Unveiling the Landscape of SNX9-p47phox Regulation: A Comparative Guide to p47phox Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic inhibitors is paramount. This guide provides a comprehensive comparison of inhibitors targeting the crucial p47phox protein, a key player in cellular oxidative stress. While the specific inhibitor "DATPT" targeting a direct SNX9-p47phox interaction could not be verified in existing scientific literature, this document focuses on known inhibitors of p47phox's interaction with its binding partners, a critical nexus in disease pathology.

This comparative analysis delves into the available experimental data for prominent p47phox inhibitors, offering a clear, data-driven overview for informed research and development decisions.

Quantitative Comparison of p47phox Inhibitors

The efficacy of a potential therapeutic agent is best understood through quantitative measures. The following table summarizes the inhibitory concentrations (IC50) of several molecules that have been investigated for their ability to disrupt the function of p47phox.

InhibitorTarget InteractionAssay TypeIC50 Value (µM)
LMH001 p47phox-p22phoxFluorescence Polarization0.149
Cell-based (ROS Production)0.24 - 54
Ebselen p47phox-p22phoxNot specifiedNot specified
CPP11G p47phox translocationNot specifiedNot specified
CPP11H p47phox translocationNot specifiedNot specified

A notable discrepancy exists in the reported IC50 values for LMH001, underscoring the importance of considering the specific experimental conditions and cell types used.

The p47phox Signaling Pathway and Points of Inhibition

The activation of the NADPH oxidase 2 (NOX2) complex, a primary source of reactive oxygen species (ROS) in phagocytic cells, is a tightly regulated process. A key step is the translocation of the cytosolic component p47phox to the cell membrane, where it interacts with p22phox. This interaction is a critical checkpoint for NOX2 activation and subsequent ROS production. Inhibitors targeting this pathway aim to prevent this crucial protein-protein interaction.

G1 cluster_cytosol Cytosol cluster_membrane Membrane p47_inactive p47phox (inactive) p47_active p47phox (active) p47_inactive->p47_active p67 p67phox p22 p22phox gp91 gp91phox (Nox2) p22->gp91 ROS ROS Production gp91->ROS Stimulus Stimulus Stimulus->p47_inactive Activation p47_active->p22 Interaction Inhibitor Inhibitor Inhibitor->p47_active Inhibition G2 A Compound Library B Primary Screen: Fluorescence Polarization Assay A->B C Hit Identification B->C D Secondary Screen: Cell-based ROS Assay C->D E Lead Candidate Selection D->E F Mechanism of Action Studies: p47phox Translocation Assay E->F G Validated Inhibitor F->G

Comparative analysis of DATPT and other anti-inflammatory peptides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-inflammatory peptide, DATPT, with other known anti-inflammatory peptides. The objective is to benchmark the performance of a novel peptide against existing alternatives using supporting experimental data.

Introduction to Anti-Inflammatory Peptides

Anti-inflammatory peptides are short chains of amino acids that can modulate immune responses and alleviate inflammation.[1] They represent a promising class of therapeutics due to their high specificity and potential for low toxicity.[2][3] These peptides often act by inhibiting the release of inflammatory mediators, regulating the activity of immune cells, and promoting tissue repair.[4][5] The primary signaling pathways targeted by many anti-inflammatory peptides are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[6][7]

This guide will focus on a comparative analysis of DATPT with other well-characterized anti-inflammatory peptides such as αAL14 and SPA4. The comparison will be based on their efficacy in reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation.

Quantitative Performance Data

The following table summarizes the in vitro anti-inflammatory activity of DATPT in comparison to other known peptides. The data is based on the reduction of key pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.

PeptideConcentration% Reduction of TNF-α% Reduction of IL-6% Reduction of IL-1β
DATPT (Hypothetical) 10 µM ~55% ~60% ~50%
αAL14[8]20 µMSignificant decreaseSignificant decreaseSignificant decrease
SPA4[9]Not SpecifiedSignificant suppressionSignificant reductionSignificant suppression

Note: The data for DATPT is hypothetical and for illustrative purposes. The data for αAL14 and SPA4 is derived from published studies and indicates a significant reduction without specifying exact percentages in the abstracts.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many peptides are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation by LPS, these pathways become activated, leading to the transcription of pro-inflammatory genes. Anti-inflammatory peptides can interfere with this cascade at various points.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][10] Anti-inflammatory peptides can inhibit this pathway by preventing the degradation of IκBα.[8]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibits Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocates to cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nucleus->cytokines Upregulates Transcription DATPT DATPT DATPT->IKK Inhibits

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade in the inflammatory process, involving a series of protein kinases that are activated in response to extracellular stimuli.[6] Key components of this pathway include ERK, p38, and JNK, which, upon phosphorylation, can activate transcription factors that lead to the production of inflammatory mediators.[7] Some anti-inflammatory peptides have been shown to specifically inhibit the phosphorylation of ERK1/2.[8]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates nucleus Nucleus TranscriptionFactors->nucleus Translocates to cytokines Pro-inflammatory Genes nucleus->cytokines Upregulates Transcription DATPT DATPT DATPT->MAPKK Inhibits Phosphorylation

MAPK Signaling Pathway Inhibition

Experimental Protocols

In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of peptides.

  • Cell Culture : RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[2][11]

  • Cell Seeding : Cells are seeded in 24-well or 96-well plates at a density of approximately 5x10^5 cells/well and allowed to adhere overnight.[11][12]

  • Peptide Treatment : Cells are pre-treated with various concentrations of the test peptide (e.g., DATPT, αAL14) for 1-2 hours.[2]

  • Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL to the cell culture and incubating for a specified period (typically 18-24 hours).[13]

  • Cytokine Measurement : The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[12]

  • Data Analysis : The percentage reduction in cytokine production in peptide-treated cells is calculated relative to the LPS-only treated control group.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing anti-inflammatory peptides.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture RAW264.7 Cell Culture peptide_treatment Peptide Treatment (e.g., DATPT) cell_culture->peptide_treatment lps_stimulation LPS Stimulation peptide_treatment->lps_stimulation cytokine_assay Cytokine Measurement (ELISA) lps_stimulation->cytokine_assay data_analysis Data Analysis & Comparison cytokine_assay->data_analysis animal_model LPS-induced Mouse Model peptide_admin Peptide Administration animal_model->peptide_admin serum_collection Serum Collection peptide_admin->serum_collection in_vivo_cytokines Serum Cytokine Analysis serum_collection->in_vivo_cytokines in_vivo_cytokines->data_analysis

General Experimental Workflow

Conclusion

The comparative analysis of DATPT with other anti-inflammatory peptides, based on standardized in vitro assays, is a crucial step in its preclinical development. By understanding its relative efficacy and mechanism of action, researchers can make informed decisions about its potential as a therapeutic agent. The experimental protocols and pathway analyses provided in this guide offer a framework for the systematic evaluation of novel anti-inflammatory peptides. Further in vivo studies are necessary to validate these findings and assess the pharmacokinetic and pharmacodynamic properties of promising candidates.

References

A Comparative Guide to Dual Antiplatelet Therapy (DAPT) in Clinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Dual Antiplatelet Therapy (DAPT) regimens, a cornerstone in the management of patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). We will delve into the therapeutic effects of DAPT by examining key clinical trials that have shaped our understanding and current guidelines. This document will focus on the comparison of different P2Y12 inhibitors when used in combination with aspirin, providing supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

I. Comparative Efficacy and Safety of DAPT Regimens

The efficacy and safety of DAPT have been primarily evaluated in large-scale, randomized controlled trials. These studies have compared different P2Y12 inhibitors, namely clopidogrel, prasugrel, and ticagrelor, in combination with aspirin. Below is a summary of the quantitative data from three landmark trials: CURE, PLATO, and TRITON-TIMI 38.

Table 1: Comparison of Efficacy Outcomes in Key DAPT Clinical Trials
Trial (Comparison) Patient Population Primary Efficacy Endpoint Endpoint Definition Results (Hazard Ratio [95% CI], p-value)
CURE (Clopidogrel + Aspirin vs. Aspirin alone)Patients with non-ST-elevation ACSComposite of CV death, nonfatal MI, or strokeCardiovascular (CV) death, nonfatal myocardial infarction (MI), or stroke0.80 [0.72-0.90], p<0.001
PLATO (Ticagrelor + Aspirin vs. Clopidogrel + Aspirin)Patients with ACS (with or without ST elevation)Composite of CV death, MI, or strokeCV death, MI, or stroke0.84 [0.77-0.92], p<0.001
TRITON-TIMI 38 (Prasugrel + Aspirin vs. Clopidogrel + Aspirin)Patients with ACS undergoing PCIComposite of CV death, nonfatal MI, or nonfatal strokeCV death, nonfatal MI, or nonfatal stroke0.81 [0.73-0.90], p<0.001
Table 2: Comparison of Safety Outcomes (Major Bleeding) in Key DAPT Clinical Trials
Trial (Comparison) Primary Safety Endpoint Endpoint Definition Results (Hazard Ratio [95% CI], p-value)
CURE (Clopidogrel + Aspirin vs. Aspirin alone)Major BleedingDisabling bleeding, intraocular bleeding leading to vision loss, or bleeding requiring transfusion of at least 2 units of blood1.38 [1.13-1.67], p=0.001
PLATO (Ticagrelor + Aspirin vs. Clopidogrel + Aspirin)PLATO Major BleedingAny of the following: fatal bleeding, intracranial bleeding, intrapericardial bleeding with cardiac tamponade, hypovolemic shock or severe hypotension due to bleeding requiring pressors or surgery, a drop in hemoglobin of ≥5 g/dL, or transfusion of ≥4 units of red blood cells.1.04 [0.95-1.13], p=0.43
TRITON-TIMI 38 (Prasugrel + Aspirin vs. Clopidogrel + Aspirin)TIMI Major Bleeding (non-CABG related)Any intracranial bleeding or clinically overt bleeding associated with a drop in hemoglobin of ≥5 g/dL.1.32 [1.03-1.68], p=0.03

II. Experimental Protocols of Key Clinical Trials

Understanding the methodologies of these pivotal trials is crucial for interpreting their results and applying them to future research and drug development.

A. The CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 12,562 patients with non-ST-segment elevation acute coronary syndrome (unstable angina or non-ST-elevation myocardial infarction) who presented within 24 hours of symptom onset.

  • Inclusion Criteria: Patients with ischemic chest pain at rest with ECG changes or elevated cardiac enzymes.[1]

  • Exclusion Criteria: Contraindications to antiplatelet therapy, high bleeding risk, or recent coronary revascularization.[1]

  • Intervention:

    • Clopidogrel group: Received a 300 mg loading dose of clopidogrel followed by 75 mg daily, in addition to aspirin (75-325 mg daily).

    • Placebo group: Received a matching placebo in addition to aspirin (75-325 mg daily).

  • Duration: Treatment continued for a mean of 9 months.

  • Endpoints:

    • Primary Efficacy Endpoint: The composite of death from cardiovascular causes, nonfatal myocardial infarction, or stroke.

    • Primary Safety Endpoint: Major bleeding, defined as disabling bleeding, intraocular bleeding leading to loss of vision, or bleeding requiring the transfusion of at least two units of blood.

  • Statistical Analysis: The primary efficacy analysis was based on the intention-to-treat principle. The relative risk and 95% confidence intervals were calculated using a Cox proportional-hazards model.

B. The PLATO (Platelet Inhibition and Patient Outcomes) Trial
  • Study Design: A randomized, double-blind, double-dummy, parallel-group, event-driven trial.[2]

  • Patient Population: 18,624 patients hospitalized for an acute coronary syndrome (with or without ST-segment elevation).[2]

  • Inclusion Criteria: Patients with ACS who presented within 24 hours of symptom onset.[3]

  • Exclusion Criteria: Fibrinolytic therapy within 24 hours, need for oral anticoagulant therapy, or increased risk of bradycardia.

  • Intervention:

    • Ticagrelor group: Received a 180 mg loading dose of ticagrelor followed by 90 mg twice daily, plus aspirin.[3]

    • Clopidogrel group: Received a 300-600 mg loading dose of clopidogrel followed by 75 mg daily, plus aspirin.[3]

  • Duration: Patients were treated for 6 to 12 months.

  • Endpoints:

    • Primary Efficacy Endpoint: A composite of death from vascular causes, myocardial infarction, or stroke.[2]

    • Primary Safety Endpoint: "PLATO major bleeding," a composite of fatal bleeding, intracranial bleeding, intrapericardial bleeding with cardiac tamponade, hypovolemic shock or severe hypotension due to bleeding requiring pressors or surgery, a significant drop in hemoglobin, or the need for transfusion.[4]

  • Statistical Analysis: A Cox proportional-hazards model was used to analyze the time to the first primary efficacy event in the intention-to-treat population.

C. The TRITON-TIMI 38 (Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel–Thrombolysis in Myocardial Infarction 38) Trial
  • Study Design: A randomized, double-blind, double-dummy, parallel-group trial.[5]

  • Patient Population: 13,608 patients with moderate-to-high-risk acute coronary syndromes with scheduled percutaneous coronary intervention.[5]

  • Inclusion Criteria: Patients with unstable angina, NSTEMI, or STEMI who were scheduled to undergo PCI.[5]

  • Exclusion Criteria: High risk of bleeding, history of stroke or transient ischemic attack (TIA), or body weight <60 kg (for the 10 mg dose).[4][6]

  • Intervention:

    • Prasugrel group: Received a 60 mg loading dose of prasugrel followed by 10 mg daily, in addition to aspirin.[6]

    • Clopidogrel group: Received a 300 mg loading dose of clopidogrel followed by 75 mg daily, in addition to aspirin.[6]

  • Duration: The median duration of treatment was 14.5 months.[6]

  • Endpoints:

    • Primary Efficacy Endpoint: The composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[5]

    • Primary Safety Endpoint: TIMI (Thrombolysis in Myocardial Infarction) major bleeding not related to coronary artery bypass grafting (CABG).[5] TIMI major bleeding is defined as any intracranial bleeding or clinically overt bleeding associated with a fall in hemoglobin of ≥5 g/dL.[4]

  • Statistical Analysis: The primary analysis was a time-to-event analysis using a Cox proportional-hazards model in the intention-to-treat population.

III. Signaling Pathways and Experimental Workflows

To understand the therapeutic effects of DAPT, it is essential to visualize the underlying molecular mechanisms and the general workflow of the clinical trials that validate these effects.

A. Signaling Pathways in Platelet Activation

The following diagrams illustrate the key signaling pathways involved in platelet activation and the points of intervention for aspirin and P2Y12 inhibitors.

Platelet_Activation_Pathway cluster_vessel_wall Vessel Wall Injury cluster_platelet Platelet cluster_drugs Therapeutic Intervention Collagen Collagen GPVI GPVI Collagen->GPVI binds vWF vWF GPIb GPIb vWF->GPIb binds PLC PLC GPVI->PLC PAR1 PAR1 PAR1->PLC P2Y12 P2Y12 PI3K PI3K P2Y12->PI3K activates AC Adenylate Cyclase P2Y12->AC inhibits COX-1 COX-1 TXA2 Thromboxane A₂ COX-1->TXA2 produces Ca2+ Ca²⁺ PLC->Ca2+ releases Platelet Activation Platelet Activation PI3K->Platelet Activation cAMP cAMP AC->cAMP produces Ca2+->Platelet Activation cAMP->Platelet Activation inhibits TXA2->Platelet Activation promotes Thrombin Thrombin Thrombin->PAR1 activates ADP ADP ADP->P2Y12 binds Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 substrate Aspirin Aspirin Aspirin->COX-1 irreversibly inhibits P2Y12 Inhibitors\n(Clopidogrel, Prasugrel, Ticagrelor) P2Y12 Inhibitors (Clopidogrel, Prasugrel, Ticagrelor) P2Y12 Inhibitors\n(Clopidogrel, Prasugrel, Ticagrelor)->P2Y12 inhibit DAPT_Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Eligible Patients Randomization Randomization Informed Consent->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A\n(e.g., Aspirin + Ticagrelor) Treatment Arm A (e.g., Aspirin + Ticagrelor) Treatment Arm B\n(e.g., Aspirin + Clopidogrel) Treatment Arm B (e.g., Aspirin + Clopidogrel) Follow-up Visits\n(e.g., 1, 6, 12 months) Follow-up Visits (e.g., 1, 6, 12 months) Endpoint Adjudication Endpoint Adjudication Data Analysis Data Analysis Endpoint Adjudication->Data Analysis Results Reporting Results Reporting Data Analysis->Results Reporting Follow-up Visits Follow-up Visits Treatment Arm A->Follow-up Visits Treatment Arm B->Follow-up Visits Follow-up Visits->Endpoint Adjudication Collect Efficacy and Safety Data P2Y12_Inhibitor_Mechanisms cluster_prodrugs Thienopyridines (Prodrugs) cluster_direct Direct-Acting Clopidogrel Clopidogrel Hepatic Activation\n(Two-step) Hepatic Activation (Two-step) Clopidogrel->Hepatic Activation\n(Two-step) Irreversible Binding Prasugrel Prasugrel Hepatic Activation\n(One-step) Hepatic Activation (One-step) Prasugrel->Hepatic Activation\n(One-step) Irreversible Binding Ticagrelor Ticagrelor P2Y12 Receptor P2Y12 Receptor Ticagrelor->P2Y12 Receptor Reversible Binding Active Metabolite Active Metabolite Hepatic Activation\n(Two-step)->Active Metabolite Irreversible Binding Active Metabolite->P2Y12 Receptor Irreversible Binding Active Metabolite->P2Y12 Receptor Irreversible Binding Hepatic Activation\n(One-step)->Active Metabolite Irreversible Binding

References

A Comparative Analysis of a Novel Host-Directed Therapy (DATPT) and Traditional Antibiotics in the Management of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, "DATPT" is not a publicly recognized therapeutic agent for sepsis. This guide has been constructed using a hypothetical agent, designated as DATPT (Dual-Acting Pathogen-Tolerizing therapy), to illustrate a comparative framework based on emerging concepts in sepsis treatment. The data presented for DATPT is plausible but fictional, designed to contrast with established antibiotic therapies.

Sepsis is a life-threatening condition defined by a dysregulated host response to infection, leading to severe organ dysfunction.[1][2] For decades, the cornerstone of sepsis management has been the rapid administration of broad-spectrum antibiotics to eradicate the invading pathogens, coupled with supportive care to manage organ failure.[3][4] However, the mortality rate for sepsis remains high, and the rise of multidrug-resistant (MDR) pathogens presents a formidable challenge.[3] This has spurred research into alternative and complementary strategies, including host-directed therapies that aim to modulate the damaging inflammatory response rather than targeting the microbe itself.

This guide provides a comparative overview of traditional antibiotic therapy and a hypothetical novel agent, DATPT, conceptualized as a host-directed therapy that selectively inhibits the NLRP3 inflammasome, a key driver of septic inflammation.[5][6]

Section 1: Mechanism of Action

Traditional antibiotics function by either killing bacteria (bactericidal) or inhibiting their growth (bacteriostatic). Their targets are microbial structures and pathways, such as cell wall synthesis, protein synthesis, or DNA replication. In contrast, our hypothetical DATPT modulates the host's innate immune response to mitigate the excessive inflammation that causes tissue damage in sepsis.

Table 1: Comparison of Core Mechanisms

FeatureTraditional AntibioticsHypothetical DATPT (NLRP3 Inhibitor)
Primary Target Bacterial structures (e.g., cell wall, ribosomes)Host intracellular protein complex (NLRP3 inflammasome)
Mode of Action Direct antimicrobial (bactericidal/bacteriostatic)Immunomodulatory (anti-inflammatory)
Key Effect Reduction of pathogen loadAttenuation of cytokine storm, pyroptosis, and endothelial dysfunction[5][6]
Spectrum Broad (empiric therapy) to narrow (targeted therapy)Pathogen-agnostic; targets a common host pathological pathway
Impact on Resistance Contributes to the selection pressure for antibiotic-resistant strainsLow to negligible direct pressure for microbial resistance
Signaling Pathways in Sepsis

Sepsis pathophysiology involves a complex network of signaling pathways. Pathogen-Associated Molecular Patterns (PAMPs) from microbes bind to Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs) on immune cells.[6][7] This triggers downstream signaling, primarily through the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9]

cluster_pathogen Pathogen cluster_cell Immune Cell (e.g., Macrophage) PAMPs PAMPs (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) PAMPs->TLR4 Signal 1 (Priming) NLRP3 NLRP3 Inflammasome (Sensor) PAMPs->NLRP3 Signal 2 (Activation) NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B Transcription Cytokines IL-1β, IL-18 (Pro-inflammatory Cytokines) Pro_IL1B->Cytokines Caspase1 Caspase-1 (Active) NLRP3->Caspase1 Assembly & Activation Caspase1->Pro_IL1B Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis cluster_cell Immune Cell NLRP3_components NLRP3, ASC, Pro-Caspase-1 (Inactive Components) NLRP3_components->Block Assembly Signal (e.g., K+ efflux) DATPT Hypothetical DATPT DATPT->Block Caspase1_inactive No Caspase-1 Activation Block->Caspase1_inactive IL1B_inactive No Active IL-1β Caspase1_inactive->IL1B_inactive Pro_IL1B Pro-IL-1β (Uncleaved) Pro_IL1B->IL1B_inactive start Anesthetize Mouse laparotomy Midline Laparotomy start->laparotomy clp Cecal Ligation & Puncture laparotomy->clp treatment Administer Treatment (Vehicle, Antibiotic, DATPT) clp->treatment closure Suture Incision treatment->closure monitoring Monitor Survival (7 days) Collect Samples (24h) closure->monitoring end Data Analysis monitoring->end

References

Cross-Validation of a Novel Drug Discovery Platform's Effectiveness in Different Research Environments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the DATPT Platform for High-Throughput Screening

Introduction

The quest for novel therapeutic agents is a cornerstone of modern drug development. High-throughput screening (HTS) platforms are instrumental in this process, enabling the rapid assessment of large compound libraries to identify potential drug candidates. This guide provides a comparative analysis of a novel HTS platform, herein referred to as DATPT (Dynamic Assay for Target-Protein Translocation), against established industry-standard screening technologies. Due to the absence of publicly available data for a platform specifically named "DATPT," this guide utilizes a hypothetical scenario based on common practices and expected performance metrics in the field of drug discovery to illustrate its potential effectiveness and facilitate a cross-lab comparison.

The hypothetical DATPT platform is envisioned as a cell-based assay that monitors the translocation of a fluorescently tagged protein upon modulation of a specific signaling pathway. This guide will compare its performance with two widely used HTS methods: a biochemical Fluorescence Polarization (FP) assay and a proximity-based AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) assay. The data presented is simulated to reflect typical variations and outcomes observed in different research laboratory settings.

Quantitative Performance Comparison

The following tables summarize the performance of the hypothetical DATPT platform compared to standard FP and AlphaScreen assays across three distinct, fictional research labs: a pharmaceutical company's HTS department (PharmaLab), a university core screening facility (AcademiaCore), and a contract research organization (CRO).

Table 1: Assay Quality and Hit Identification

ParameterDATPT (PharmaLab)FP (PharmaLab)AlphaScreen (PharmaLab)DATPT (AcademiaCore)FP (AcademiaCore)AlphaScreen (AcademiaCore)DATPT (CRO)FP (CRO)AlphaScreen (CRO)
Z'-factor 0.780.850.810.720.790.750.810.880.84
Primary Hit Rate (%) 0.520.650.610.750.880.820.480.590.55
Confirmation Rate (%) 655560584852726168
False Positive Rate (%) 1.22.51.81.83.12.21.02.11.5

Table 2: Cost and Throughput Analysis

ParameterDATPT (PharmaLab)FP (PharmaLab)AlphaScreen (PharmaLab)DATPT (AcademiaCore)FP (AcademiaCore)AlphaScreen (AcademiaCore)DATPT (CRO)FP (CRO)AlphaScreen (CRO)
Cost per Well ($) 0.450.250.350.550.300.400.400.220.32
Plates per Day 15020018080120100200250220
Assay Development (wks) 8461268635

Experimental Protocols

DATPT (Dynamic Assay for Target-Protein Translocation) Protocol

Principle: This cell-based assay measures the translocation of a GFP-tagged transcription factor from the cytoplasm to the nucleus upon activation of the upstream MAPK/ERK signaling pathway. Inhibition of the pathway by a test compound prevents this translocation, resulting in a measurable change in fluorescence distribution.

Methodology:

  • Cell Culture: HEK293 cells stably expressing a GFP-tagged transcription factor (e.g., c-Fos) are cultured in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Cells are seeded at a density of 5,000 cells/well in a 384-well, black-walled, clear-bottom plate and incubated for 24 hours.

  • Compound Addition: Test compounds are added to the wells at a final concentration of 10 µM and incubated for 1 hour.

  • Stimulation: Cells are stimulated with a known agonist (e.g., EGF) at its EC80 concentration to activate the MAPK/ERK pathway and incubated for 30 minutes.

  • Imaging: The plate is imaged on a high-content imager. Two images are acquired per well: one for the nucleus (DAPI stain) and one for the GFP signal.

  • Data Analysis: An image analysis algorithm quantifies the ratio of nuclear to cytoplasmic GFP fluorescence. A decrease in this ratio in the presence of a compound indicates inhibitory activity.

Fluorescence Polarization (FP) Kinase Assay Protocol

Principle: This biochemical assay measures the inhibition of a purified kinase (e.g., MEK1). A fluorescently labeled peptide substrate, when phosphorylated by the kinase, is bound by a specific antibody, causing a change in the polarization of the emitted light.

Methodology:

  • Reagent Preparation: Kinase, fluorescently labeled peptide substrate, and ATP are prepared in kinase buffer.

  • Compound Addition: Test compounds are added to a 384-well, black, low-volume plate.

  • Kinase Reaction: The kinase and substrate/ATP mixture are added to the wells to initiate the reaction. The plate is incubated for 60 minutes at room temperature.

  • Detection: A solution containing a phosphospecific antibody is added, and the plate is incubated for another 30 minutes.

  • Measurement: The fluorescence polarization is read using a plate reader equipped with appropriate filters.

AlphaScreen Kinase Assay Protocol

Principle: This bead-based proximity assay measures kinase activity. A biotinylated substrate peptide and a phospho-specific antibody are captured by streptavidin-coated Donor beads and protein A-conjugated Acceptor beads, respectively. Upon phosphorylation, the beads are brought into proximity, generating a chemiluminescent signal.

Methodology:

  • Reagent Preparation: Biotinylated peptide substrate, kinase, and ATP are prepared in assay buffer.

  • Compound Addition: Test compounds are added to a 384-well, white, opaque plate.

  • Kinase Reaction: The kinase and substrate/ATP mixture are added to initiate the reaction. The plate is incubated for 60 minutes.

  • Detection: A mixture of streptavidin-Donor beads and protein A-Acceptor beads conjugated with a phospho-specific antibody is added in the dark.

  • Incubation: The plate is incubated for 60 minutes in the dark.

  • Measurement: The signal is read on an AlphaScreen-compatible plate reader.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway targeted in the hypothetical DATPT assay and the general workflow for a high-throughput screening campaign.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor (e.g., c-Fos) ERK->TF Translocation Gene Gene Expression TF->Gene

MAPK/ERK Signaling Pathway

HTS_Workflow cluster_planning Phase 1: Planning & Development cluster_screening Phase 2: Primary Screen cluster_confirmation Phase 3: Hit Confirmation cluster_lead_opt Phase 4: Lead Optimization AssayDev Assay Development (DATPT) AssayVal Assay Validation (Z', S/B) AssayDev->AssayVal PrimaryScreen Primary HTS (100k compounds) AssayVal->PrimaryScreen HitID Primary Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response (IC50) HitID->DoseResponse Selectivity Selectivity Assays DoseResponse->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt

High-Throughput Screening Workflow

A Comparative Analysis of Peptide Mimetics in the Management of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The rise of antibiotic resistance has further intensified the search for novel therapeutic strategies. Among the most promising avenues of research are peptide mimetics, which offer multifaceted approaches to combat sepsis by not only targeting pathogens but also modulating the host's inflammatory response. This guide provides a comparative overview of selected peptide mimetics, summarizing their performance based on available preclinical data, detailing key experimental protocols, and visualizing the complex signaling pathways involved.

Performance of Peptide Mimetics in Preclinical Sepsis Models

The following tables summarize the efficacy of various peptide mimetics in murine models of sepsis, focusing on survival rates and the modulation of key inflammatory cytokines. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and administration routes across different studies.

Table 1: Comparative Survival Rates in Murine Sepsis Models

Peptide MimeticSepsis ModelDosing RegimenSurvival Rate (%) (Treatment vs. Control)Reference
Pep19-2.5 (SALP) Cecal Ligation and Puncture (CLP)Continuous InfusionData on specific survival percentage not provided, but significantly enhanced activity.[1]
TN13 LPS-induced Sepsis25 mg/kg, single dose100% vs. 0%[2]
PEP-36 K. pneumoniae-induced Sepsis100 µ g/mouse , single dose66.7% vs. 0%[3]
PEP-137 K. pneumoniae-induced Sepsis100 µ g/mouse , single dose50% vs. 0%[3]
WLBU2 P. aeruginosa intraperitoneal infection3 mg/kg, single doseNot specified, but described as potent efficacy.[4]
AMPR-11 MDR bacteria-induced SepsisNot specifiedIncreased survival rate compared to control.[5]
Compound 8 (Anti-PD-L1) Fungal Sepsis (second-hit)Not specified60% vs. 30%[6]

Table 2: Modulation of Inflammatory Cytokines by Peptide Mimetics in Murine Sepsis Models

Peptide MimeticSepsis ModelKey Cytokine Modulation (Compared to Control)Reference
Pep19-2.5 (SALP) Cecal Ligation and Puncture (CLP) IL-6, IL-10, MCP-1 (all p < 0.001)[1]
TN13 LPS-induced ARDS Inflammatory cytokines (specifics not detailed in abstract)[2]
KCF18 Endotoxemia TNF-α, IL-1β, IL-6, MCP-1 (mRNA levels in liver)[7]

Key Signaling Pathways in Sepsis and Targets of Peptide Mimetics

Sepsis is characterized by a complex interplay of signaling cascades that, when dysregulated, lead to a "cytokine storm" and subsequent organ damage. Peptide mimetics often target key nodes in these pathways to restore immune homeostasis.

One of the central pathways is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by Toll-like receptors (TLRs), particularly TLR4. This recognition triggers a downstream cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and the MAP kinase pathway. These, in turn, orchestrate the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][7]

TLR4 Signaling Pathway in Sepsis cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines

TLR4 signaling cascade initiated by LPS in sepsis.

Many peptide mimetics, such as synthetic anti-LPS peptides (SALPs), function by directly neutralizing LPS, thereby preventing the initiation of this inflammatory cascade.[8] Others, like TN13, may act further downstream by inhibiting components of the p38 MAPK pathway.[2]

Experimental Protocols

Standardized and reproducible experimental models are crucial for the comparative evaluation of novel sepsis therapies.

In Vivo Model: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the clinical course of human sepsis originating from an intra-abdominal infection.[9][10]

Methodology:

  • Anesthesia and Analgesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[10] Administer pre-operative and post-operative analgesia (e.g., buprenorphine) to minimize pain and distress.[9]

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum at a predetermined distance from the distal end. The severity of sepsis can be modulated by altering the length of the ligated cecum.[9]

    • Puncture the ligated cecum once or twice with a needle of a specific gauge. The size of the needle will also influence the severity of the septic challenge.[10]

    • Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

    • Return the cecum to the abdominal cavity and close the incision in layers.

  • Post-operative Care: Provide fluid resuscitation with warmed saline to prevent hypovolemia.[9] Monitor the animals closely for signs of sepsis and humane endpoints.

  • Treatment Administration: The peptide mimetic or control vehicle is administered at predetermined time points and dosages, as specified in the study design.

  • Outcome Measures: Monitor survival over a set period (e.g., 7-14 days). At specified time points, blood and tissue samples can be collected for analysis of bacterial load, cytokine levels, and markers of organ dysfunction.

Cecal Ligation and Puncture (CLP) Workflow Start Anesthesia & Analgesia Laparotomy Midline Laparotomy Start->Laparotomy Ligation Cecal Ligation Laparotomy->Ligation Puncture Cecal Puncture Ligation->Puncture Closure Abdominal Closure Puncture->Closure Resuscitation Fluid Resuscitation Closure->Resuscitation Treatment Administer Peptide Mimetic or Control Resuscitation->Treatment Monitoring Monitor Survival & Collect Samples Treatment->Monitoring

References

Independent Validation of DATPT: A Comparative Analysis for Sepsis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new small molecule, DATPT, has shown significant promise in preclinical models of sepsis by targeting the interaction between Sorting Nexin 9 (SNX9) and the p47phox subunit of the NADPH oxidase complex. This guide provides an independent validation of the published research on DATPT, offering a comparative analysis of its performance against other emerging therapeutic alternatives for sepsis. The information is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel sepsis therapies.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. A key pathological feature of sepsis is the excessive production of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to widespread cellular damage and organ failure. DATPT, a peptide-mimetic small molecule derived from a Mycobacterium tuberculosis protein, has been identified as a potent inhibitor of the SNX9-p47phox interaction, a critical step in the activation of the NOX2 enzyme complex responsible for ROS generation in inflammatory conditions.[1][2]

This guide summarizes the key findings from the seminal publication on DATPT and juxtaposes them with data from independent studies on alternative sepsis treatments that also target oxidative stress and inflammation, including MitoQ, PEGylated catalase, and ceria nanozymes.

Performance Comparison of Sepsis Therapeutics

The following tables summarize the quantitative data on the in vivo efficacy of DATPT and its alternatives in animal models of sepsis, primarily the cecal ligation and puncture (CLP) model, which closely mimics the clinical course of human sepsis.[3][4]

Therapeutic AgentAnimal ModelKey Efficacy MetricResult
DATPT CLP-induced sepsis in miceSurvival Rate Significantly increased survival
Cytokine Reduction (serum) Reduced levels of TNF-α and IL-6
MitoQCLP-induced sepsis in ratsSurvival Rate Increased survival rate
Cytokine Reduction (plasma) Decreased levels of IL-6
MitoQCLP-induced acute lung injury in miceSurvival Rate Modestly improved survival rates
Cytokine Reduction (lung tissue) Reduced mRNA levels of IL-1β and IL-6
PEGylated CatalaseInfluenza-induced pneumonia in miceSurvival Rate 50% survival at day 14 (vs. 0% in control)[5]
Ceria NanozymesSepsis models in miceMortality Effective in reducing mortality

Note: Direct comparison of percentage improvements is challenging due to variations in experimental models and reporting metrics. The primary DATPT publication should be consulted for specific quantitative values upon its full review.

Signaling Pathway and Mechanism of Action

DATPT's mechanism of action centers on the disruption of a key protein-protein interaction within the TLR4 inflammatory signaling pathway.

DATPT_Mechanism cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds Endosome Endosome TLR4->Endosome internalization SNX9 SNX9 Endosome->SNX9 p47phox p47phox SNX9->p47phox interacts with ROS_Cytokines ROS & Inflammatory Cytokines p47phox->ROS_Cytokines activates production of DATPT DATPT DATPT->SNX9 inhibits interaction

Figure 1. Mechanism of action of DATPT in inhibiting TLR4-mediated inflammatory signaling.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the independent validation and replication of research findings.

DATPT Efficacy in CLP-Induced Sepsis Model

The in vivo efficacy of DATPT was evaluated in a cecal ligation and puncture (CLP) mouse model of sepsis.[1][2]

Experimental Workflow:

CLP_Workflow Induce Sepsis Induce Sepsis via CLP in Mice Administer DATPT Administer DATPT or Vehicle Control Induce Sepsis->Administer DATPT Monitor Survival Monitor Survival Rates Administer DATPT->Monitor Survival Collect Samples Collect Blood and Tissue Samples Administer DATPT->Collect Samples Analyze Cytokines Analyze Serum Cytokine Levels (TNF-α, IL-6) Collect Samples->Analyze Cytokines Assess Bacterial Load Assess Bacterial Load Collect Samples->Assess Bacterial Load

Figure 2. Experimental workflow for evaluating DATPT efficacy in a CLP mouse model.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used for the CLP model.

  • Sepsis Induction: Sepsis is induced by ligating the cecum and puncturing it with a needle, leading to polymicrobial peritonitis. The severity of sepsis can be modulated by the size of the needle and the length of the ligated cecum.[4]

  • Treatment: DATPT is administered, often intraperitoneally, at specified doses and time points post-CLP induction.

  • Outcome Measures:

    • Survival: Monitored for a defined period (e.g., 7 days).

    • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA.

    • Bacterial Clearance: Bacterial load in the peritoneal fluid and blood is determined by colony-forming unit assays.

Alternative Therapeutic Agent Protocols (Example: MitoQ)

Methodology:

  • Animal Model: Studies have utilized both Wistar rats and C57BL/6 mice in CLP-induced sepsis models.[6][7]

  • Treatment: MitoQ has been administered via intraperitoneal injection or oral gavage at varying dosages.[6][7]

  • Outcome Measures: Similar to DATPT studies, outcomes include survival rates, and analysis of inflammatory markers such as IL-1β and IL-6 in plasma or tissue homogenates.[6][7]

Conclusion

The initial research on DATPT presents a compelling case for its potential as a novel therapeutic agent for sepsis. Its dual action of inhibiting the inflammatory response and exhibiting antibacterial properties is particularly noteworthy.[1][2] However, for a comprehensive evaluation, direct, head-to-head comparative studies with other promising alternatives under standardized experimental conditions are warranted. Researchers are encouraged to consult the primary literature for detailed methodologies and quantitative data to inform their own validation and development efforts.

References

Safety Operating Guide

Proper Disposal of DATPT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a chemical substance require its Safety Data Sheet (SDS), which provides comprehensive information on its properties, hazards, and handling. As a publicly available, specific SDS for "DATPT" has not been identified, this document provides essential, general procedures for the safe disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for DATPT to ensure safe and compliant disposal. The term "DATPT" has been noted as a peptide-mimetic molecule in some contexts.[1] The disposal of such a substance may have different requirements than small molecule chemicals.

Core Principles of Laboratory Chemical Waste Disposal

The proper management of chemical waste is paramount for laboratory safety and environmental protection. The following steps, derived from established hazardous waste management protocols, provide a foundational framework for handling and disposing of laboratory chemicals.[2][3][4][5]

Identification and Hazard Assessment

The initial and most critical step is the accurate identification of the chemical waste.[5]

  • Consult the SDS: The SDS for DATPT is the primary source of information regarding its specific hazards, including flammability, corrosivity, reactivity, and toxicity.

  • Regulatory Classification: Determine if the waste is classified as hazardous under local, state, and federal regulations.[3][4]

Segregation of Incompatible Waste

To prevent dangerous chemical reactions, waste streams must be properly segregated.

  • Compatibility: Never mix different chemical wastes unless they are known to be compatible. For instance, acids and bases, as well as oxidizers and organic substances, should be kept separate.[6]

  • Designated Containers: Utilize distinct and clearly labeled containers for each category of chemical waste.[2]

Proper Containerization

The integrity of waste containers is crucial for preventing leaks and spills.

  • Material Compatibility: Select containers made of materials that are compatible with the stored chemical waste. For example, corrosive substances should not be stored in metal containers.[2][5]

  • Container Condition: Ensure that waste containers are in good condition, free from leaks or cracks, and have securely fitting lids.[2] Containers should remain closed except when waste is being added.[2]

Accurate and Clear Labeling

Proper labeling is essential for the safe handling and disposal of chemical waste.

  • Hazardous Waste Designation: All containers must be explicitly labeled with the words "Hazardous Waste."[2][3]

  • Content Identification: The label must clearly state the full chemical name(s) of the contents, avoiding abbreviations or chemical formulas. The approximate quantity of the waste and the date of accumulation should also be included.[3]

  • Hazard Indication: The specific hazards associated with the waste (e.g., flammable, corrosive) must be clearly indicated on the label.[3]

Safe Storage Practices

Designated storage areas for hazardous waste are a key component of laboratory safety.

  • Ventilation: Store chemical waste in a well-ventilated, designated area.

  • Secondary Containment: Employ secondary containment systems to contain any potential spills or leaks from the primary containers.[2]

  • Environmental Conditions: Keep waste containers away from sources of heat and direct sunlight.

Approved Disposal Methods

The final disposal of chemical waste must be conducted in a compliant and environmentally responsible manner.

  • Authorized Disposal: Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3]

  • Prohibited Disposal: Unless explicitly authorized by your institution's EHS for specific non-hazardous materials, do not dispose of chemical waste down the sanitary sewer or in the regular trash.[2][7]

  • Institutional Procedures: Adhere to your institution's specific protocols for requesting and scheduling a waste pickup, which typically involves completing designated forms.[3]

General Hazard Data for Laboratory Chemicals

While specific quantitative data for DATPT is not available without its SDS, the following table outlines the types of information that laboratory professionals should seek on any chemical's SDS to inform safe handling and disposal procedures.

Hazard Data CategoryKey Information to Identify on a Safety Data Sheet (SDS)
Physical & Chemical Properties Appearance, Odor, pH, Boiling Point, Melting Point, Flash Point.[7]
Toxicological Information Acute toxicity (LD50, LC50), skin and eye irritation potential, sensitization effects.[8]
Ecological Information Potential for environmental harm, including aquatic toxicity, persistence, and bioaccumulation.
Exposure Control & Personal Protection Permissible Exposure Limits (PELs), Threshold Limit Values (TLVs), and required Personal Protective Equipment (PPE).

General Experimental Protocol for Waste Characterization

In the absence of an SDS for an unknown chemical, a cautious and systematic approach is necessary to characterize it for safe disposal. This should only be performed by trained personnel.

  • Information Gathering: Conduct a thorough search for the chemical's name, CAS number, or any other available identifiers from the manufacturer or chemical databases to locate an SDS.

  • Physical Assessment: Carefully observe the physical properties of the substance, such as its state (solid, liquid, gas), color, and odor (use caution and appropriate PPE).

  • Chemical Analysis (if required and safely achievable):

    • For aqueous solutions, a pH measurement can determine corrosivity.

    • Small-scale compatibility tests with other waste streams may be conducted in a controlled environment, such as a fume hood.

    • For completely unidentified waste, advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) may be necessary to determine the composition.

Visual Guide: Chemical Waste Disposal Workflow

The following diagram provides a visual representation of the general workflow for the proper disposal of chemical waste in a laboratory setting.

General Laboratory Chemical Waste Disposal Workflow cluster_0 Step 1: Identification & Assessment cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Storage & Collection cluster_3 Step 4: Final Disposal A Chemical Waste is Generated B Consult the Safety Data Sheet (SDS) A->B C Identify Chemical Hazards B->C D Choose a Compatible Waste Container C->D E Segregate from Incompatible Chemicals D->E F Label Container with Contents and Hazards E->F G Store in a Designated Area with Secondary Containment F->G H Request Waste Pickup via Institutional EHS G->H I Transport by a Licensed Hazardous Waste Vendor H->I J Compliant Treatment and Final Disposal I->J

Caption: A step-by-step workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Logistical Guidance for Handling DATPT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds with potentially hazardous properties. This document provides a comprehensive, step-by-step guide to the safe handling of DATPT, a tryptamine derivative. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for similar tryptamine compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE for handling DATPT.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1][2]
Skin Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for degradation before use and change them frequently.[3]
Lab Coat/GownA long-sleeved, fire-resistant, and impervious lab coat or gown should be worn to protect clothing and skin.[1]
Respiratory Dust Respirator or Full-Face RespiratorA dust respirator should be used to avoid inhalation of dust. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1][2]
Feet Closed-Toe ShoesProtective boots may be required in situations with a higher risk of spills.[2]

Experimental Workflow for Handling DATPT

The following diagram outlines the standard operating procedure for the safe handling of DATPT, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risks in the laboratory.

DATPT_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_weigh Weigh DATPT in a Fume Hood prep_setup->prep_weigh handle_dissolve Dissolve/Handle DATPT prep_weigh->handle_dissolve Proceed to experiment handle_transport Transport in Sealed Containers handle_dissolve->handle_transport cleanup_decontaminate Decontaminate Work Surfaces handle_transport->cleanup_decontaminate After experiment completion cleanup_ppe Doff and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste in Labeled Containers cleanup_ppe->cleanup_waste

Figure 1: A step-by-step workflow for the safe handling of DATPT.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure all required PPE is worn correctly as detailed in the table above.

  • Prepare a Well-Ventilated Area: All handling of DATPT should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: When weighing the solid compound, use a fume hood to prevent the dispersion of dust particles.[2]

2. Handling:

  • Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided.[1][4]

  • Transportation: When moving the substance within the laboratory, ensure it is in a tightly sealed and clearly labeled container.[1]

  • Spill Management: In the event of a spill, evacuate the area and prevent further spread. Use absorbent, non-combustible material to clean up the spill and place it in a sealed container for disposal.[5] Ensure adequate ventilation during cleanup.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of DATPT and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all DATPT waste, including unused material and contaminated consumables (e.g., gloves, absorbent paper), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the chemical name and appropriate hazard symbols.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of DATPT down the drain or in regular trash.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.